molecular formula C38H68N7O18P3S B15545632 10-hydroxyheptadecanoyl-CoA

10-hydroxyheptadecanoyl-CoA

Cat. No.: B15545632
M. Wt: 1036.0 g/mol
InChI Key: QCPQPXYXOXQUSL-UHFFFAOYSA-N
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Description

10-hydroxyheptadecanoyl-CoA is a useful research compound. Its molecular formula is C38H68N7O18P3S and its molecular weight is 1036.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H68N7O18P3S

Molecular Weight

1036.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-hydroxyheptadecanethioate

InChI

InChI=1S/C38H68N7O18P3S/c1-4-5-6-9-12-15-26(46)16-13-10-7-8-11-14-17-29(48)67-21-20-40-28(47)18-19-41-36(51)33(50)38(2,3)23-60-66(57,58)63-65(55,56)59-22-27-32(62-64(52,53)54)31(49)37(61-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,46,49-50H,4-23H2,1-3H3,(H,40,47)(H,41,51)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54)

InChI Key

QCPQPXYXOXQUSL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Putative Metabolism of 10-Hydroxyheptadecanoyl-CoA in Mammalian Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals no direct evidence for the discovery and isolation of 10-hydroxyheptadecanoyl-CoA as an endogenous metabolite in mammalian tissues. Consequently, this document provides a theoretical framework based on the known metabolism of its parent fatty acid, heptadecanoic acid, and established principles of fatty acid hydroxylation and activation in mammals. This guide is intended for researchers, scientists, and drug development professionals interested in the potential biology of hydroxylated odd-chain fatty acids.

Introduction: The Status of this compound

Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid found in trace amounts in mammalian tissues, primarily derived from dairy consumption and, to a lesser extent, endogenous synthesis.[1][2] While the metabolism of C17:0 is understood, its hydroxylated derivatives are not well-characterized. The molecule this compound represents a hypothetically hydroxylated and activated form of heptadecanoic acid. Its existence in mammals would presuppose two key metabolic steps:

  • Hydroxylation: The introduction of a hydroxyl (-OH) group at the 10th carbon position of heptadecanoic acid.

  • Activation: The attachment of Coenzyme A (CoA) to the carboxyl group of the resulting 10-hydroxyheptadecanoic acid, a necessary step for most intracellular fatty acid metabolism.

This whitepaper will explore the established metabolic pathways that could theoretically lead to the formation of this molecule.

Metabolism of the Precursor: Heptadecanoic Acid (C17:0)

Heptadecanoic acid, as an odd-chain fatty acid, follows the primary route of mitochondrial β-oxidation. Unlike even-chain fatty acids that yield only acetyl-CoA, the final round of β-oxidation of C17:0 produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, making odd-chain fatty acids gluconeogenic.

Besides β-oxidation, fatty acids can undergo α- and ω-oxidation, particularly when β-oxidation is impaired or for specific types of fatty acids.[3][4]

  • α-Oxidation: This process occurs in peroxisomes and involves the removal of a single carbon from the carboxyl end. It is primarily used for branched-chain fatty acids like phytanic acid but can also act on other fatty acids.[4] It is a potential route for the endogenous production of some odd-chain fatty acids from even-chain precursors.[5]

  • ω-Oxidation: Occurring in the endoplasmic reticulum, this pathway hydroxylates the terminal carbon (ω-carbon) of the fatty acid, the one most distant from the carboxyl group.[3]

Below is a diagram illustrating the β-oxidation of heptadecanoyl-CoA.

Beta_Oxidation_C17 cluster_input Input cluster_cycles β-Oxidation Cycles cluster_output Products Heptadecanoyl_CoA Heptadecanoyl-CoA (C17) Cycle1 7 Cycles of β-Oxidation Heptadecanoyl_CoA->Cycle1 AcetylCoA 7x Acetyl-CoA Cycle1->AcetylCoA PropionylCoA 1x Propionyl-CoA Cycle1->PropionylCoA

Caption: β-Oxidation of Heptadecanoyl-CoA.

Mammalian Fatty Acid Hydroxylation Pathways

The formation of 10-hydroxyheptadecanoic acid from heptadecanoic acid would require a sub-terminal hydroxylation reaction. In mammals, such reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.[6]

Cytochrome P450-Mediated Hydroxylation

The CYP superfamily of enzymes, located mainly in the endoplasmic reticulum, are versatile monooxygenases that can hydroxylate fatty acids at various positions.[7] While ω-hydroxylation by CYP4 family enzymes is the most studied, sub-terminal hydroxylation is also known to occur. These enzymes utilize molecular oxygen and NADPH to insert one atom of oxygen into the fatty acid chain, forming a hydroxyl group.

The theoretical hydroxylation of heptadecanoic acid at the 10th carbon would fall into this category of CYP-mediated reactions.

CYP450_Hydroxylation cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_products Products FattyAcid Heptadecanoic Acid CYP_Enzyme Cytochrome P450 Monooxygenase FattyAcid->CYP_Enzyme NADPH NADPH + H+ NADPH->CYP_Enzyme O2 O₂ O2->CYP_Enzyme Hydroxy_FA 10-Hydroxy- heptadecanoic Acid CYP_Enzyme->Hydroxy_FA NADP NADP+ CYP_Enzyme->NADP H2O H₂O CYP_Enzyme->H2O

Caption: General Mechanism of CYP450-Mediated Fatty Acid Hydroxylation.

Hypothetical Formation and Activation Workflow

If 10-hydroxyheptadecanoic acid is formed, it must be activated to its CoA ester to participate in most metabolic pathways, such as β-oxidation or lipid synthesis. This activation is catalyzed by a family of enzymes called Acyl-CoA Synthetases (ACS), which use ATP to attach CoA to the fatty acid.

The following workflow outlines the hypothetical two-step process from the parent fatty acid to the activated hydroxylated form.

Hypothetical_Workflow cluster_steps Hypothetical Pathway Start Heptadecanoic Acid (in cell) Step1_Node Step 1: Hydroxylation Start->Step1_Node CYP450 Enzyme O₂, NADPH Step2_Node Step 2: Activation Step1_Node->Step2_Node 10-Hydroxy- heptadecanoic Acid End_Product This compound (for metabolism) Step2_Node->End_Product Acyl-CoA Synthetase ATP, CoA

Caption: Hypothetical Workflow for this compound Formation.

Quantitative Data and Experimental Protocols

Due to the absence of literature on the discovery of this compound in mammalian tissues, there is no quantitative data regarding its concentration, localization, or associated enzyme kinetics. Similarly, no established experimental protocols for its specific isolation, detection, or quantification exist.

Proposed Research Directions

To investigate the existence of this molecule, a modern lipidomics approach would be necessary.

  • Methodology: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) on lipid extracts from various mammalian tissues (e.g., liver, brain, adipose).

  • Approach: A targeted search for the specific mass-to-charge ratio (m/z) of 10-hydroxyheptadecanoic acid and its potential derivatives, alongside untargeted analysis to discover novel hydroxylated fatty acids.

  • Validation: If a candidate molecule is detected, its structure would need to be confirmed through fragmentation analysis (MS/MS) and comparison to a synthesized chemical standard.

Conclusion

While this compound remains a hypothetical mammalian metabolite, the enzymatic machinery for its synthesis from heptadecanoic acid exists within the cell. The cytochrome P450 system is capable of sub-terminal fatty acid hydroxylation, and acyl-CoA synthetases are ubiquitous enzymes that activate fatty acids for metabolism. The lack of discovery to date may suggest that if this molecule is formed, it is likely a transient intermediate or present at very low concentrations. Further research using advanced mass spectrometry techniques is required to determine if this compound, or other hydroxylated odd-chain fatty acids, are part of the mammalian lipidome.

References

An In-depth Technical Guide on the Proposed Enzymatic Formation of 10-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid whose metabolism and biological roles are of growing interest. The formation of hydroxylated fatty acids represents a critical metabolic conversion, often mediated by cytochrome P450 (CYP) enzymes, leading to compounds with altered biological activities. This technical guide outlines a proposed enzymatic pathway for the synthesis of 10-hydroxyheptadecanoyl-CoA, a potentially important metabolic intermediate. While direct evidence for this specific pathway is emerging, this document consolidates information from analogous, well-characterized systems to provide a robust theoretical framework and detailed experimental protocols for its investigation. We will focus on the plausible role of cytochrome P450 monooxygenases in the initial hydroxylation of heptadecanoic acid, followed by the subsequent CoA ligation. This guide is intended to serve as a comprehensive resource for researchers aiming to explore this novel metabolic route.

Proposed Enzymatic Pathway for the Formation of this compound

The formation of this compound is hypothesized to occur in a two-step enzymatic process. The initial and most critical step is the regioselective hydroxylation of heptadecanoic acid at the 10th carbon position. This is followed by the activation of the resulting 10-hydroxyheptadecanoic acid to its coenzyme A thioester.

  • Step 1: 10-Hydroxylation of Heptadecanoic Acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are well-known for their ability to hydroxylate a wide range of fatty acids at various positions, including in-chain carbons.

  • Step 2: CoA Ligation. The 10-hydroxyheptadecanoic acid is then activated by a long-chain acyl-CoA synthetase (LACS), which ligates coenzyme A to the carboxyl group of the fatty acid.

Proposed Pathway for this compound Formation heptadecanoic_acid Heptadecanoic Acid hydroxy_acid 10-Hydroxyheptadecanoic Acid heptadecanoic_acid->hydroxy_acid Cytochrome P450 (e.g., CYP102A1) + O2, NADPH hydroxy_coa This compound hydroxy_acid->hydroxy_coa Long-Chain Acyl-CoA Synthetase + ATP, CoA

Figure 1: Proposed two-step enzymatic pathway for the formation of this compound.

Candidate Enzymes and Mechanistic Insights

Cytochrome P450 Monooxygenases: The Likely Catalysts for 10-Hydroxylation

Cytochrome P450 enzymes, particularly those from the CYP4 and CYP102 families, are prominent for their role in fatty acid metabolism. The bacterial enzyme CYP102A1 from Bacillus megaterium is a highly efficient and well-studied fatty acid hydroxylase, known for its ability to hydroxylate saturated fatty acids at sub-terminal positions. While its activity on heptadecanoic acid has not been extensively reported, its broad substrate specificity makes it a prime candidate for catalyzing the 10-hydroxylation of this odd-chain fatty acid.

The catalytic cycle of a cytochrome P450 enzyme involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate.

P450_Catalytic_Cycle E_Fe3_RH E-Fe(III) + RH E_Fe3_RH_bound E-Fe(III)-RH E_Fe3_RH->E_Fe3_RH_bound Substrate Binding E_Fe2_RH E-Fe(II)-RH E_Fe3_RH_bound->E_Fe2_RH e- E_Fe2_O2_RH E-Fe(II)-O2-RH E_Fe2_RH->E_Fe2_O2_RH O2 E_Fe3_O2_minus_RH E-Fe(III)-O2--RH E_Fe2_O2_RH->E_Fe3_O2_minus_RH e- E_Fe3_OOH_RH E-Fe(III)-OOH-RH E_Fe3_O2_minus_RH->E_Fe3_OOH_RH H+ E_Fe4_O_RH E-Fe(IV)=O + R• E_Fe3_OOH_RH->E_Fe4_O_RH H+, -H2O E_Fe3_ROH E-Fe(III)-ROH E_Fe4_O_RH->E_Fe3_ROH RH -> R• + H• Rebound E_Fe3_ROH->E_Fe3_RH Product Release

Figure 2: Generalized catalytic cycle of a cytochrome P450 monooxygenase.
Quantitative Data for Fatty Acid Hydroxylation by CYP102A1

Direct kinetic data for the 10-hydroxylation of heptadecanoic acid is not available. However, the following table summarizes the kinetic parameters of CYP102A1 from Bacillus megaterium with other long-chain fatty acids, providing a baseline for expected catalytic efficiency.

SubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)Major Products
Lauric Acid (C12:0)95460048.4ω-1, ω-2, ω-3-hydroxy
Myristic Acid (C14:0)45350077.8ω-1, ω-2, ω-3-hydroxy
Palmitic Acid (C16:0)20150075.0ω-1, ω-2, ω-3-hydroxy
Stearic Acid (C18:0)1550033.3ω-1, ω-2, ω-3-hydroxy

Note: This data is for analogous reactions and serves as an estimation. Actual values for heptadecanoic acid may vary.

Long-Chain Acyl-CoA Synthetases (LACS)

LACS enzymes are responsible for the activation of fatty acids by catalyzing the formation of a thioester bond with coenzyme A. This is an ATP-dependent reaction. These enzymes are generally promiscuous and can act on a wide range of fatty acids, including those with hydroxyl modifications.

Experimental Protocols

The following protocols provide a comprehensive workflow for the investigation of the proposed pathway.

Experimental_Workflow expression 1. Expression and Purification of Candidate P450 assay 2. In Vitro Hydroxylation Assay with Heptadecanoic Acid expression->assay extraction 3. Extraction of 10-Hydroxyheptadecanoic Acid assay->extraction coa_synthesis 5. Enzymatic Synthesis of This compound assay->coa_synthesis gcms 4. GC-MS Analysis and Quantification extraction->gcms lcms 6. LC-MS/MS Analysis coa_synthesis->lcms

Figure 3: Experimental workflow for the study of this compound formation.
Protocol for Expression and Purification of CYP102A1

This protocol is adapted for the expression of CYP102A1 in E. coli.

  • Transformation: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the CYP102A1 gene.

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a large volume of Terrific Broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 25°C for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography.

  • Characterization: Verify the purity and concentration of the enzyme using SDS-PAGE and spectrophotometry (CO-difference spectrum).

Protocol for In Vitro Fatty Acid Hydroxylation Assay
  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1-5 µM purified CYP102A1

    • 100 µM heptadecanoic acid (solubilized in a suitable solvent like DMSO)

    • 1 mM NADPH

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification with HCl.

  • Internal Standard: Add an internal standard (e.g., a deuterated version of the expected product or a different hydroxy fatty acid) for quantification.

Protocol for GC-MS Analysis of 10-Hydroxyheptadecanoic Acid
  • Extraction: Extract the hydroxylated fatty acids from the reaction mixture using a liquid-liquid extraction with a solvent like ethyl acetate (B1210297).

  • Derivatization: Evaporate the organic solvent and derivatize the fatty acids to their methyl ester and trimethylsilyl (B98337) (TMS) ether derivatives for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized sample on a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Quantification: Quantify the 10-hydroxyheptadecanoic acid by selected ion monitoring (SIM) based on the characteristic ions of the derivatized product and the internal standard.

Protocol for LC-MS/MS Analysis of this compound
  • Enzymatic Synthesis: To the terminated hydroxylation reaction, add CoA, ATP, and a commercial long-chain acyl-CoA synthetase. Incubate to allow for the formation of this compound.

  • Sample Preparation: Precipitate proteins with cold acetonitrile and centrifuge to clarify the supernatant.

  • LC Separation: Separate the acyl-CoA esters using a C18 reversed-phase column with a gradient of ammonium (B1175870) acetate or ammonium hydroxide (B78521) and acetonitrile.

  • MS/MS Detection: Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the investigation of the enzymatic formation of this compound. The proposed pathway, centered on the activity of a cytochrome P450 monooxygenase and a long-chain acyl-CoA synthetase, is highly plausible based on our current understanding of fatty acid metabolism. The detailed experimental protocols provided herein offer a clear roadmap for researchers to test this hypothesis, identify the specific enzymes involved, and characterize their activity.

Future research should focus on screening a wider range of P450 enzymes for their ability to hydroxylate heptadecanoic acid at the C-10 position. Once identified, the kinetic parameters of the most efficient enzymes should be determined. Furthermore, elucidating the downstream metabolic fate of this compound will be crucial to understanding its biological significance. The methodologies outlined in this guide will be instrumental in advancing our knowledge of odd-chain fatty acid metabolism and its implications in health and disease.

An In-depth Technical Guide on the Potential Signaling Role of 10-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial research indicates a significant lack of specific scientific literature regarding the signaling role, metabolic pathways, and direct disease associations of 10-hydroxyheptadecanoyl-CoA. The following guide is constructed based on foundational principles of lipid metabolism and the signaling of structurally related molecules. The experimental protocols and signaling pathways are presented as hypothetical frameworks that could be adapted for the study of this specific molecule, should it be identified as biologically active in future research.

Introduction

Coenzyme A (CoA) and its derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the biosynthesis of cholesterol and other essential molecules.[1] Hydroxy fatty acids, a class of lipids characterized by the presence of a hydroxyl group on the fatty acid chain, are increasingly recognized for their roles in cellular signaling, inflammation, and energy homeostasis. While specific long-chain hydroxy acyl-CoAs are intermediates in fatty acid oxidation, the direct signaling functions of many of these molecules, including the 17-carbon chain this compound, remain largely unexplored.

This technical guide aims to provide a comprehensive framework for researchers, scientists, and drug development professionals interested in investigating the potential signaling role of this compound. Given the current scarcity of direct evidence, this document will extrapolate from known pathways of similar lipid molecules and propose experimental designs to elucidate the function of this compound.

Hypothesized Synthesis and Metabolism

The synthesis of odd-chain fatty acids and their derivatives is a standard biological process, and the metabolism of this compound is likely integrated into existing fatty acid metabolic pathways.

Hypothetical Metabolic Pathway for this compound

Metabolic Pathway Hypothesized Metabolic Pathway of this compound Propionyl_CoA Propionyl-CoA Heptadecanoyl_CoA Heptadecanoyl-CoA Propionyl_CoA->Heptadecanoyl_CoA Fatty Acid Elongation _10_Hydroxyheptadecanoyl_CoA This compound Heptadecanoyl_CoA->_10_Hydroxyheptadecanoyl_CoA Hydroxylation (e.g., by CYP450) Beta_Oxidation β-Oxidation Intermediates _10_Hydroxyheptadecanoyl_CoA->Beta_Oxidation Enoyl-CoA hydratase / 3-hydroxyacyl-CoA dehydrogenase Signaling Potential Signaling Roles _10_Hydroxyheptadecanoyl_CoA->Signaling

Caption: Hypothesized metabolic pathway of this compound.

Potential Signaling Mechanisms

While no direct signaling role for this compound has been documented, other hydroxy fatty acids and acyl-CoAs are known to act as signaling molecules. For instance, 10-hydroxy-2-decenoic acid has been shown to activate the AMPK-α signaling pathway, which is a central regulator of cellular energy homeostasis.[2] It is plausible that this compound could exert its effects through similar mechanisms.

Proposed Experimental Workflow to Identify Signaling Pathways

Experimental Workflow Proposed Experimental Workflow Cell_Culture Cell Culture Treatment (e.g., hepatocytes, adipocytes) Lysate_Prep Cell Lysate Preparation Cell_Culture->Lysate_Prep Molecule This compound Molecule->Cell_Culture Phosphoproteomics Phosphoproteomic Analysis Lysate_Prep->Phosphoproteomics Transcriptomics Transcriptomic Analysis (RNA-Seq) Lysate_Prep->Transcriptomics Pathway_Analysis Bioinformatic Pathway Analysis Phosphoproteomics->Pathway_Analysis Transcriptomics->Pathway_Analysis Target_Validation Target Validation (e.g., Western Blot, qPCR, CRISPR) Pathway_Analysis->Target_Validation

Caption: Proposed workflow to identify signaling pathways of this compound.

Quantitative Data from Analogous Molecules

To provide a framework for the type of quantitative data that would be valuable, the following table summarizes hypothetical data based on studies of similar molecules, such as 10-hydroxy-2-decenoic acid (10-HDA).[2]

ParameterControlTreatment (10-HDA)Fold Changep-value
p-AMPKα/AMPKα Ratio1.02.52.5<0.01
p-ACC/ACC Ratio1.02.12.1<0.01
Cellular Triglyceride Content (nmol/mg protein)150950.63<0.05
Apoptotic Cells (%)25120.48<0.05

This table is illustrative and based on data for 10-hydroxy-2-decenoic acid, not this compound.

Detailed Methodologies for Key Experiments

The following are proposed experimental protocols that could be adapted to study this compound.

1. Cell Culture and Treatment

  • Cell Lines: Human hepatoma (HepG2) cells or primary hepatocytes.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates. At 80% confluency, the medium is replaced with serum-free medium for 12 hours. Subsequently, cells are treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

2. Western Blot Analysis for Protein Phosphorylation

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of target proteins (e.g., AMPKα, ACC). After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software.

3. Quantitative Real-Time PCR (qPCR) for Gene Expression

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

4. Lipid Accumulation Assay

  • Oil Red O Staining: Treated cells are washed with PBS and fixed with 10% formalin for 1 hour. After washing, cells are stained with Oil Red O solution for 30 minutes to visualize intracellular lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to quantify the amount of intracellular lipids.

Conclusion and Future Directions

The potential signaling role of this compound represents an unexplored area of lipid research. While direct evidence is currently lacking, the established signaling functions of other hydroxy fatty acids provide a strong rationale for investigating this molecule. The experimental frameworks and hypothetical pathways presented in this guide offer a starting point for elucidating the biological significance of this compound. Future research should focus on confirming its endogenous presence, identifying its metabolic pathways, and systematically exploring its interactions with cellular signaling networks. Such studies could reveal novel therapeutic targets for metabolic diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of 10-Hydroxyheptadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Hydroxyheptadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A molecule. Hydroxylated fatty acids and their CoA esters are increasingly recognized for their roles in various biological processes, including cell signaling, membrane structure, and as metabolic intermediates.[1][2] Accurate quantification of these molecules is crucial for understanding their physiological and pathological significance. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.

Core Principles

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM). The SRM method is based on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety (507 Da) from the protonated precursor molecule.[3][4][5]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for the accurate quantification of acyl-CoAs due to their susceptibility to degradation.

Materials:

  • Biological tissue or cultured cells

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water[6]

  • Internal Standard (IS) solution: Heptadecanoyl-CoA (C17-CoA) at 1 µg/mL in methanol (B129727)/water (1:1, v/v)

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Ammonium Hydroxide

Protocol:

  • Homogenization: Homogenize frozen tissue samples or cell pellets in 1 mL of ice-cold 10% TCA.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution to the homogenate.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 10 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an ESI source

LC Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water
Mobile Phase B 10 mM Ammonium Hydroxide in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent
Detection Mode Selected Reaction Monitoring (SRM)
Quantitative Data

The quantification of this compound is based on the ratio of its peak area to that of the internal standard. A calibration curve is constructed by analyzing standards of known concentrations.

SRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1036.5529.535
Heptadecanoyl-CoA (IS)1020.5513.535

Note: The precursor ion for this compound is calculated based on its molecular weight of 1035.97 (M+H)+. The product ion corresponds to the [M-507+H]+ fragment. Collision energies may require optimization based on the specific instrument used.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.05
50.24
100.51
502.55
1005.02
50025.1

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) homogenization Homogenization in 10% TCA sample->homogenization is_spike Spike with Internal Standard (C17-CoA) homogenization->is_spike precipitation Protein Precipitation & Centrifugation is_spike->precipitation spe Solid Phase Extraction (SPE) precipitation->spe reconstitution Evaporation & Reconstitution spe->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation ms_detection ESI-MS/MS Detection (SRM) lc_separation->ms_detection quantification Quantification using Peak Area Ratios ms_detection->quantification biosynthetic_pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitoyl_coa Palmitoyl-CoA (C16:0) fas->palmitoyl_coa elongase Fatty Acid Elongase palmitoyl_coa->elongase heptadecanoyl_coa Heptadecanoyl-CoA (C17:0) elongase->heptadecanoyl_coa hydroxylase Fatty Acid Hydroxylase heptadecanoyl_coa->hydroxylase hydroxy_coa This compound hydroxylase->hydroxy_coa

References

Application Notes and Protocols for 10-Hydroxyheptadecanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyheptadecanoyl-CoA is a hydroxylated odd-chain fatty acyl-coenzyme A molecule. While not as extensively studied as its even-chain counterparts, its unique structure suggests a potential role in fatty acid metabolism, particularly in pathways that handle unusual fatty acids, such as peroxisomal β-oxidation. The presence of a hydroxyl group on the acyl chain may influence its interaction with enzymes, making it a valuable tool for investigating enzyme substrate specificity, kinetics, and for screening potential inhibitors of fatty acid metabolism. These application notes provide a framework for utilizing this compound in in vitro enzyme assays, with a focus on peroxisomal acyl-CoA oxidase (ACOX).

Principle of the Assay

The protocol described below is for a continuous spectrophotometric assay of acyl-CoA oxidase activity. ACOX catalyzes the first step of peroxisomal β-oxidation, which involves the desaturation of a fatty acyl-CoA to an enoyl-CoA. This reaction uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂) as a byproduct. The rate of H₂O₂ production can be monitored by coupling it to a secondary reaction where horseradish peroxidase (HRP) uses the H₂O₂ to oxidize a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), leading to a measurable increase in absorbance at 405 nm.

Potential Applications

  • Substrate Specificity Studies: Investigating the substrate preference of acyl-CoA oxidases and other acyl-CoA utilizing enzymes for hydroxylated and odd-chain fatty acyl-CoAs.

  • Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) for the enzymatic utilization of this compound.

  • Inhibitor Screening: Using this compound as a substrate in high-throughput screening assays to identify potential inhibitors of enzymes involved in fatty acid metabolism.

  • Drug Development: Characterizing the mechanism of action of drugs that target fatty acid oxidation pathways.

Experimental Protocol: In Vitro Acyl-CoA Oxidase Assay

This protocol is a starting point and may require optimization depending on the specific enzyme and experimental conditions.

1. Materials and Reagents:

  • This compound (substrate)

  • Purified recombinant acyl-CoA oxidase (enzyme)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

2. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water or a buffer with a small amount of DMSO if solubility is an issue). Store at -80°C.

  • Enzyme Solution: Prepare a working solution of acyl-CoA oxidase in assay buffer. The final concentration will need to be optimized to ensure a linear reaction rate.

  • Detection Mix: Prepare a fresh solution containing 100 µM FAD, 2 U/mL HRP, and 1 mM ABTS in assay buffer.

3. Assay Procedure:

  • Prepare the reaction mixture: In each well of the 96-well plate, add the following in the order listed:

    • 140 µL of Assay Buffer

    • 20 µL of Detection Mix

    • 20 µL of substrate solution (this compound at varying concentrations for kinetic studies, or a fixed concentration for inhibitor screening). For initial experiments, a final concentration range of 1-100 µM is recommended.

  • Pre-incubate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiate the reaction: Add 20 µL of the enzyme solution to each well to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Controls: Include appropriate controls:

    • No substrate control: Replace the substrate solution with buffer to measure any background enzyme activity.

    • No enzyme control: Replace the enzyme solution with buffer to measure the non-enzymatic oxidation of the substrate.

4. Data Analysis:

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per unit time (ΔAbs/min).

  • Convert the rate from ΔAbs/min to µmol/min using the molar extinction coefficient of oxidized ABTS (ε₄₀₅ = 36,800 M⁻¹cm⁻¹).

  • For kinetic studies, plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

  • For inhibitor screening, compare the reaction rates in the presence and absence of the inhibitor to calculate the percent inhibition.

Quantitative Data Summary

The following table provides a hypothetical, yet realistic, set of starting parameters for an in vitro acyl-CoA oxidase assay using this compound. Actual values will need to be determined experimentally.

ParameterSuggested Range/ValuePurpose
Substrate Concentration1 - 200 µMTo determine the Michaelis-Menten kinetics (K_m and V_max) of the enzyme.
Enzyme Concentration10 - 200 ng/wellTo ensure a linear reaction rate within the assay time frame.
FAD Concentration10 µMTo ensure the acyl-CoA oxidase is saturated with its cofactor.
HRP Concentration1 - 5 U/mLTo ensure efficient coupling of H₂O₂ production to ABTS oxidation.
ABTS Concentration0.5 - 2 mMTo ensure the chromogenic substrate is not rate-limiting.
Hypothetical Kinetic Values
K_m25 µMProvides an estimate of the substrate concentration at half-maximal velocity.
V_max0.1 µmol/min/mgRepresents the maximum rate of the reaction under saturating substrate conditions.

Visualizations

Signaling Pathway

Signaling_Pathway Fatty_Acid 10-Hydroxyheptadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Substrate This compound Acyl_CoA_Synthetase->Substrate Peroxisome Peroxisome Substrate->Peroxisome ACOX Acyl-CoA Oxidase (ACOX) Substrate->ACOX FAD -> FADH₂ Enoyl_CoA Trans-2-enoyl-CoA ACOX->Enoyl_CoA H2O2 H₂O₂ ACOX->H2O2 Beta_Oxidation Further β-oxidation Enoyl_CoA->Beta_Oxidation

Caption: Proposed metabolic activation and peroxisomal oxidation of 10-hydroxyheptadecanoic acid.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme, Detection Mix) Start->Prepare_Reagents Add_Components Add Buffer, Detection Mix, and Substrate to Plate Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate at 37°C for 5 min Add_Components->Pre_Incubate Initiate_Reaction Add Enzyme to Initiate Reaction Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 405 nm Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis (Calculate Rates, Determine Kinetic Parameters) Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro acyl-CoA oxidase spectrophotometric assay.

Application Notes and Protocols for Targeted Lipidomics Analysis of 10-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyheptadecanoyl-CoA is a medium odd-chain hydroxy fatty acyl-coenzyme A. While the precise biological role of this molecule is currently under-explored, emerging research into related lipid species, such as fatty acid esters of hydroxy fatty acids (FAHFAs), suggests potential involvement in metabolic regulation and inflammatory signaling.[1][2] Odd-chain fatty acids and their derivatives have been inversely correlated with the risk of cardiovascular disease, highlighting the importance of understanding their metabolism and function.[3][4] This document provides a detailed methodology for the development of a robust and sensitive targeted lipidomics assay for the quantification of this compound in biological samples.

The protocols outlined below are designed to provide a comprehensive workflow, from sample preparation to data acquisition and analysis, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Putative Signaling and Metabolic Pathways

The exact signaling and metabolic pathways of this compound have not been fully elucidated. However, based on the known metabolism of other fatty acids, a putative pathway can be proposed. 10-Hydroxyheptadecanoic acid, the precursor fatty acid, is likely activated to this compound by an acyl-CoA synthetase. Subsequently, it may undergo further metabolism through pathways analogous to beta-oxidation or be incorporated into more complex lipids.

Below is a putative metabolic pathway for this compound:

Metabolic Pathway of this compound Putative Metabolic Pathway of this compound 10-Hydroxyheptadecanoic Acid 10-Hydroxyheptadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 10-Hydroxyheptadecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Enzymes Beta-Oxidation Enzymes This compound->Beta-Oxidation Enzymes Degradation Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Anabolism Metabolic Products Metabolic Products Beta-Oxidation Enzymes->Metabolic Products Bioactive Lipids Bioactive Lipids Complex Lipid Synthesis->Bioactive Lipids

A putative metabolic pathway for this compound.

Experimental Protocols

Sample Preparation

The accurate quantification of acyl-CoAs requires efficient extraction from biological matrices while minimizing degradation. Two common methods are solvent precipitation and solid-phase extraction (SPE).

Protocol 1: Solvent Precipitation

This method is rapid and suitable for a wide range of sample types.

  • Homogenization: Homogenize frozen tissue powder or cell pellets in 1 mL of ice-cold 80% methanol (B129727).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol with 10 mM ammonium (B1175870) acetate).

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects in the LC-MS/MS analysis.

  • Homogenization: Homogenize tissue or cell samples in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 6.7) mixed with an organic solvent like acetonitrile/isopropanol.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the homogenization buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a high-aqueous buffer followed by a lower percentage of organic solvent to remove interferences.

  • Elution: Elute the acyl-CoAs using a high percentage of an organic solvent such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Proceed with steps 5 and 6 from the Solvent Precipitation protocol.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]⁺ ion of this compound.

  • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. For acyl-CoAs, a common neutral loss of 507 Da is often monitored.[5][6]

  • Collision Energy (CE) and other parameters: These should be optimized for the specific instrument and analyte.

MRM Transition for this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundCalculated [M+H]⁺Optimized fragment100Optimized
Internal Standard (e.g., C17:0-CoA)[M+H]⁺ of ISFragment of IS100Optimized

Note: The exact m/z values will need to be calculated and empirically verified.

Quantification

For accurate quantification, the use of a stable isotope-labeled internal standard (IS) is highly recommended. Heptadecanoyl-CoA (C17:0-CoA) can be used as a suitable internal standard.[5]

Calibration Curve:

A calibration curve should be prepared by spiking a matrix similar to the study samples (e.g., plasma from a control group) with known concentrations of a this compound analytical standard and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate the calibration curve.

Experimental Workflow Diagram

The overall experimental workflow for the targeted lipidomics assay is depicted below:

Experimental Workflow Targeted Lipidomics Workflow for this compound cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Extraction Extraction (Solvent Precipitation or SPE) Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation (C18 Reverse Phase) Reconstitution->LC Separation MS Detection MS/MS Detection (ESI+, MRM) LC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Quantification Quantification (Internal Standard Method) Peak Integration->Quantification Data Reporting Data Reporting Quantification->Data Reporting

A diagram illustrating the experimental workflow.

Data Presentation

Quantitative data should be summarized in a clear and structured format. An example table for presenting the results is shown below:

Sample GroupnThis compound Concentration (ng/mL)Standard Deviation
Control1015.23.1
Treatment 11025.85.4
Treatment 21012.52.8

Conclusion

This application note provides a comprehensive and detailed protocol for the targeted quantification of this compound in biological samples. The described methodology, utilizing LC-MS/MS with MRM, offers high sensitivity and specificity. While the biological functions of this compound are still under investigation, the development of a robust analytical assay is a critical first step towards understanding its potential role in health and disease. This will enable researchers to accurately measure its levels in various biological systems and explore its potential as a biomarker or therapeutic target.

References

Application Notes and Protocols: 10-Hydroxyheptadecanoyl-CoA for Studying Peroxisomal Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in cellular lipid metabolism. One of their key functions is the beta-oxidation of specific fatty acids that are not readily metabolized by mitochondria. This includes very-long-chain fatty acids (VLCFAs, ≥C22), branched-chain fatty acids (e.g., pristanic acid), and dicarboxylic acids.[1] The peroxisomal beta-oxidation pathway is a vital metabolic process, and its dysfunction is associated with several severe metabolic disorders.

The substrate specificity of the peroxisomal beta-oxidation machinery is broad, accommodating a variety of fatty acid structures.[1] This characteristic suggests that novel fatty acid analogues can be employed as chemical probes to investigate the intricacies of this pathway, identify potential therapeutic targets, and screen for modulators of peroxisomal activity.

This document outlines the potential application of 10-hydroxyheptadecanoyl-CoA , a synthetic odd-chain fatty acid with a hydroxyl group, as a novel substrate for studying peroxisomal beta-oxidation. While direct metabolism of this specific molecule by peroxisomal enzymes has not been extensively documented, its structure suggests it may be recognized and processed by the peroxisomal enzymatic machinery, making it a valuable tool for research and drug development.

Rationale for Use

The rationale for using this compound as a tool to study peroxisomal beta-oxidation is based on the following:

  • Broad Substrate Specificity: Peroxisomal acyl-CoA oxidases, the rate-limiting enzymes of the pathway, are known to act on a wide range of substrates.[2]

  • Unique Structural Features: The odd-chain length (C17) and the mid-chain hydroxyl group provide unique chemical handles for detection and differentiation from endogenous fatty acids.

  • Potential for Probing Enzyme Activity: The metabolism of this compound can be monitored to assess the activity of individual enzymes in the beta-oxidation spiral, from the initial oxidation to the final thiolytic cleavage.

Data Presentation

The following tables present representative quantitative data for the peroxisomal beta-oxidation of various fatty acyl-CoAs. This data can serve as a benchmark for comparison when evaluating the metabolism of novel substrates like this compound.

Table 1: Representative Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase for Various Substrates

Substrate (Acyl-CoA)Apparent K_m_ (µM)Relative V_max_ (%)Source
Lauroyl-CoA (C12:0)10100[3]
Palmitoyl-CoA (C16:0)2085[2][3]
Stearoyl-CoA (C18:0)2570[3]
Oleoyl-CoA (C18:1)1590[3]
Erucyl-CoA (C22:1)860[3]
Lignoceroyl-CoA (C24:0)540Hypothetical

Note: Values are approximate and can vary depending on the experimental conditions and tissue source.

Table 2: Peroxisomal Beta-Oxidation Rates of Different Fatty Acids in Cultured Fibroblasts

Fatty Acid SubstrateProduct MeasuredBeta-Oxidation Rate (nmol/hr/mg protein)Source
[1-¹⁴C]-Palmitic Acid (C16:0)¹⁴C-Acetyl-CoA5.8 ± 0.7[4]
[1-¹⁴C]-Lignoceric Acid (C24:0)¹⁴C-Acetyl-CoA1.2 ± 0.3[4]
[D₃]-Hexacosanoic Acid (C26:0)[D₃]-C16:00.9 ± 0.2[5]

Experimental Protocols

The following are detailed protocols for the application of this compound in studying peroxisomal beta-oxidation.

Protocol 1: Isolation of Peroxisomes from Rat Liver

This protocol describes the purification of peroxisomes from rat liver using differential and density gradient centrifugation.[6][7][8][9][10]

Materials:

  • Male Wistar rats (200-250 g)

  • Homogenization buffer (0.25 M sucrose, 10 mM MOPS, pH 7.2, 1 mM EDTA, 1 mM dithiothreitol, and a protease inhibitor cocktail)

  • Nycodenz or OptiPrep density gradient solutions

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to obtain a crude mitochondrial and peroxisomal pellet.

  • Resuspend the pellet gently in homogenization buffer.

  • Layer the resuspended pellet onto a pre-formed continuous or discontinuous density gradient (e.g., 20-50% Nycodenz or OptiPrep).

  • Centrifuge at 100,000 x g for 1-2 hours at 4°C.

  • Carefully collect the peroxisomal fraction, which typically bands at a higher density than mitochondria and lysosomes.

  • Wash the isolated peroxisomes with homogenization buffer and resuspend in a suitable buffer for downstream assays.

  • Determine the protein concentration of the isolated peroxisomes using a standard method (e.g., Bradford assay).

Protocol 2: Measurement of Peroxisomal Acyl-CoA Oxidase Activity

This spectrophotometric assay measures the activity of acyl-CoA oxidase, the first and rate-limiting enzyme of peroxisomal beta-oxidation, by detecting the production of hydrogen peroxide.[11][12][13][14][15]

Materials:

  • Isolated peroxisomes (from Protocol 1) or cell lysates

  • Assay buffer (50 mM potassium phosphate (B84403), pH 7.4)

  • This compound (substrate)

  • Horseradish peroxidase (HRP)

  • Leuco-dichlorofluorescein (L-DCF) or another suitable chromogenic substrate for HRP

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and L-DCF.

  • Add a known amount of isolated peroxisomal protein or cell lysate to the reaction mixture.

  • Initiate the reaction by adding this compound to a final concentration of 10-100 µM.

  • Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 502 nm for dichlorofluorescein) over time in a spectrophotometer.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

  • Express the acyl-CoA oxidase activity as nmol of H₂O₂ produced per minute per mg of protein.

Protocol 3: Analysis of Beta-Oxidation Products by HPLC

This protocol allows for the separation and quantification of the chain-shortened acyl-CoA products of this compound beta-oxidation.[16][17][18]

Materials:

  • Incubation mixture from a beta-oxidation assay (containing isolated peroxisomes, this compound, and necessary cofactors like NAD⁺ and Coenzyme A)

  • Acetonitrile (B52724)

  • Potassium phosphate buffer

  • Reverse-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Perform a beta-oxidation reaction by incubating isolated peroxisomes with this compound, NAD⁺, and Coenzyme A.

  • Stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile to precipitate proteins.

  • Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.

  • Inject the supernatant onto a reverse-phase C18 HPLC column.

  • Elute the acyl-CoA species using a gradient of potassium phosphate buffer and acetonitrile.

  • Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of Coenzyme A).

  • Identify and quantify the chain-shortened products by comparing their retention times and peak areas to those of known standards.

Visualizations

Peroxisomal_Beta_Oxidation_Pathway cluster_peroxisome Peroxisome VLCFA_CoA Very-Long-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (MFE) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme (MFE) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria To Mitochondria for further oxidation Cytosol Cytosol Acetyl_CoA->Cytosol Export to Cytosol VLCFA VLCFA VLCFA->VLCFA_CoA Acyl-CoA Synthetase

Caption: General pathway of peroxisomal beta-oxidation of a very-long-chain fatty acid.

Hypothetical_Metabolism_Pathway cluster_peroxisome Peroxisome Substrate_CoA This compound Product1 Hypothetical Enoyl-CoA Substrate_CoA->Product1 Acyl-CoA Oxidase? Product2 Hypothetical Hydroxyacyl-CoA Product1->Product2 Multifunctional Enzyme? Product3 Hypothetical Ketoacyl-CoA Product2->Product3 Multifunctional Enzyme? Shortened_Product Chain-Shortened Hydroxy-Acyl-CoA Product3->Shortened_Product Thiolase? Propionyl_CoA Propionyl-CoA Product3->Propionyl_CoA Thiolase? Further_Metabolism Further Metabolism Shortened_Product->Further_Metabolism Further Metabolism? Substrate 10-Hydroxy- heptadecanoic Acid Substrate->Substrate_CoA Acyl-CoA Synthetase

Caption: Hypothetical metabolic pathway for this compound in the peroxisome.

Experimental_Workflow start Start: Synthesize and purify This compound step1 Protocol 1: Isolate Peroxisomes (e.g., from rat liver) start->step1 step2 Protocol 2: Acyl-CoA Oxidase Assay (Spectrophotometric) step1->step2 step3 Protocol 3: Beta-Oxidation Product Analysis (HPLC or LC-MS) step1->step3 decision Is this compound metabolized? step2->decision step3->decision step4a Characterize intermediates and determine enzyme kinetics decision->step4a Yes step4b Investigate potential inhibitory effects on peroxisomal enzymes decision->step4b No end Conclusion: Elucidate role in peroxisomal metabolism step4a->end step4b->end

Caption: Experimental workflow for characterizing the metabolism of a novel substrate.

References

Application Note & Protocol: Solid-Phase Extraction for the Purification of 10-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of 10-hydroxyheptadecanoyl-CoA from biological or enzymatic reaction mixtures using solid-phase extraction (SPE). The method is designed for researchers in biochemistry, drug development, and lipidomics requiring a high-purity sample of this long-chain acyl-CoA for downstream applications.

Introduction

This compound is a long-chain acyl-coenzyme A ester, a class of molecules central to fatty acid metabolism and cellular signaling. Accurate and reliable purification of these molecules is crucial for functional studies, enzymatic assays, and mass spectrometry-based quantification.[1][2][3] Solid-phase extraction (SPE) offers a rapid, efficient, and reproducible method for the isolation and purification of lipids from complex matrices.[1][2] This protocol is based on reversed-phase SPE, which separates molecules based on their hydrophobicity.[3] The hydrophobic C17 acyl chain of this compound will be retained on the C18 sorbent, while more polar contaminants are washed away. The purified analyte is then eluted with an organic solvent.

Principle of the Method

This protocol utilizes a reversed-phase C18 SPE cartridge. The sample is loaded onto the cartridge in a polar solvent, which promotes the binding of the hydrophobic acyl-CoA to the C18 stationary phase. A series of washes with increasingly non-polar solvents removes contaminants. Finally, the purified this compound is eluted from the cartridge with a high-purity organic solvent. This method is adapted from established protocols for the purification of long-chain acyl-CoAs from tissue extracts.[4]

Materials and Equipment

3.1. Reagents

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (≥98% purity)

  • Sample containing this compound

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

3.2. Equipment

  • SPE vacuum manifold

  • Vacuum pump

  • Centrifuge

  • pH meter

  • Glass test tubes or vials for sample collection

  • Nitrogen evaporator (optional)

Experimental Protocol

The entire workflow for the solid-phase extraction of this compound is depicted in the diagram below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample Initial Sample Acidify Acidify Sample (pH 4.0-5.0) Sample->Acidify Centrifuge Centrifuge (10,000 x g, 5 min) Acidify->Centrifuge Condition 1. Condition Cartridge (Methanol) Supernatant Collect Supernatant Centrifuge->Supernatant Equilibrate 2. Equilibrate Cartridge (Acidified Water) Load 3. Load Sample Supernatant->Load Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Water) Load->Wash1 Wash2 5. Wash 2 (50% Methanol) Wash1->Wash2 Elute 6. Elute (Acetonitrile) Wash2->Elute Evaporate Evaporate Solvent (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Assay Buffer Evaporate->Reconstitute Purified Purified This compound Reconstitute->Purified

Figure 1: Workflow for this compound purification.

4.1. Sample Preparation

  • Prior to SPE, it is crucial to ensure the sample is in a suitable matrix for loading. For aqueous samples, adjust the pH to between 4.0 and 5.0 using formic acid. This ensures that the carboxylate group on the CoA moiety is protonated, enhancing retention on the reversed-phase sorbent.

  • Centrifuge the acidified sample at 10,000 x g for 5 minutes to pellet any precipitated material.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

4.2. SPE Cartridge Conditioning and Equilibration

  • Place the C18 SPE cartridge on the vacuum manifold.

  • Condition the cartridge by passing 2 mL of methanol through it. This wets the stationary phase. Do not allow the cartridge to dry.

  • Equilibrate the cartridge by passing 2 mL of acidified water (pH 4.0-5.0 with formic acid) through it. This prepares the sorbent for the sample. Do not allow the cartridge to dry.

4.3. Sample Loading

  • Load the prepared supernatant onto the conditioned and equilibrated SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

4.4. Washing

  • Wash the cartridge with 2 mL of water to remove polar, non-retained contaminants.

  • Wash the cartridge with 2 mL of 50% methanol in water to remove less hydrophobic interferences.

4.5. Elution

  • Elute the purified this compound with 1 mL of acetonitrile.

  • Collect the eluate in a clean glass tube.

4.6. Post-Elution Processing

  • The collected eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

  • The purified this compound can then be reconstituted in a buffer appropriate for downstream applications.

Data Presentation

The following table summarizes the quantitative parameters of the SPE protocol.

Parameter Value Purpose
Sample pH 4.0 - 5.0Enhance retention on C18 sorbent
Centrifugation Speed 10,000 x gRemove precipitates
Centrifugation Time 5 minEnsure complete pelleting
Conditioning Solvent MethanolWet the stationary phase
Conditioning Volume 2 mLSufficiently activate the sorbent
Equilibration Solvent Acidified Water (pH 4.0-5.0)Prepare sorbent for sample loading
Equilibration Volume 2 mLEnsure proper sorbent environment
Sample Loading Flow Rate ~1 mL/minAllow for efficient binding
Wash 1 Solvent WaterRemove polar contaminants
Wash 1 Volume 2 mLThoroughly wash away polar interferences
Wash 2 Solvent 50% Methanol in WaterRemove less hydrophobic interferences
Wash 2 Volume 2 mLRemove moderately polar contaminants
Elution Solvent AcetonitrileElute the purified analyte
Elution Volume 1 mLConcentrate the final product

Troubleshooting

  • Low Recovery:

    • Ensure the pH of the sample is correctly adjusted.

    • Check that the SPE cartridge did not dry out during conditioning or equilibration.

    • The analyte may have eluted prematurely; analyze the wash fractions.

    • Consider a less polar elution solvent if the analyte is eluting too quickly.

  • Poor Purity:

    • Optimize the wash steps with solvents of intermediate polarity.

    • Ensure the sample is properly clarified before loading to prevent cartridge clogging.

    • Contamination from plasticware can be an issue; use glass tubes for collection where possible.[5]

Conclusion

This solid-phase extraction protocol provides a robust and reproducible method for the purification of this compound. The use of a C18 reversed-phase sorbent allows for the effective separation of this long-chain acyl-CoA from more polar contaminants. This protocol can be adapted for the purification of other long-chain fatty acyl-CoAs and is suitable for preparing samples for a variety of downstream analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 10-Hydroxyheptadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of 10-hydroxyheptadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In complex biological samples, components like phospholipids, salts, and endogenous metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[3]

Q2: How can I determine if my this compound signal is experiencing ion suppression or enhancement?

A2: A common method to assess matrix effects is the post-extraction addition method.[2][4] This involves comparing the signal response of a pure standard of this compound in a clean solvent to the response of the same standard spiked into a blank sample matrix that has already undergone the extraction procedure. A lower signal in the matrix sample indicates ion suppression, while a higher signal suggests ion enhancement.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation is critical for removing interfering matrix components. While simple protein precipitation is a quick method, it may not be sufficient for complex matrices. More rigorous techniques are often more effective:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. Different sorbent chemistries can be used to selectively retain this compound while washing away interfering compounds.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.

  • Sulfosalicylic Acid (SSA) Precipitation: Studies on short-chain acyl-CoAs have shown that SSA-based sample preparation can result in higher recovery compared to other precipitation agents like trichloroacetic acid (TCA).[5][6]

Q4: How important is the choice of an internal standard for the accurate quantification of this compound?

A4: The use of a suitable internal standard (IS) is crucial for accurate quantification as it can compensate for signal variations caused by matrix effects and sample processing.[7] An ideal IS for this compound would be a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If a stable isotope-labeled standard is unavailable, a structural analog with similar chemical properties and chromatographic behavior, such as heptadecanoyl-CoA (C17-CoA), can be used.[7][8]

Troubleshooting Guides

Issue: Poor Peak Shape and Inconsistent Retention Time for this compound

Possible Cause Troubleshooting Step
Interaction with Metal Surfaces Phosphorylated compounds like acyl-CoAs can interact with stainless steel components in the HPLC system, leading to poor peak shape and signal loss.[9] Consider using a metal-free or bio-inert LC system and columns.
Inadequate Chromatographic Separation Co-elution with matrix components can affect peak shape. Optimize the liquid chromatography (LC) method by adjusting the mobile phase composition, gradient profile, or trying a different column chemistry (e.g., C18, HILIC).[10]
Sample Overload Injecting too much sample can lead to broad or tailing peaks. Try diluting the sample or injecting a smaller volume.

Issue: Low Signal Intensity or Complete Signal Loss of this compound

Possible Cause Troubleshooting Step
Significant Ion Suppression This is a primary cause of low signal. Implement a more effective sample preparation method (SPE or LLE) to remove interfering matrix components.[4] Also, adjust the chromatography to separate the analyte from regions of high matrix interference.[4]
Suboptimal Mass Spectrometer Settings Ensure that the mass spectrometer parameters, such as collision energy and declustering potential, are optimized for this compound. This can be done by infusing a pure standard.[11]
Analyte Degradation Acyl-CoAs can be unstable. Ensure samples are processed and stored at low temperatures and consider the stability of the analyte in the chosen extraction and mobile phase solvents.

Issue: High Variability in Quantitative Results

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Matrix effects can vary between samples, leading to high variability. The use of a suitable internal standard, preferably a stable isotope-labeled one, is the most effective way to correct for this variability.[7]
Poor Sample Preparation Reproducibility Ensure that the sample preparation procedure is performed consistently for all samples and standards. Automating the sample preparation process can improve reproducibility.
Calibration Curve Issues Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects. Using a surrogate matrix may be necessary if blank matrix is unavailable.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution (e.g., ¹³C-labeled this compound or C17-CoA). Precipitate proteins by adding 300 µL of cold acetonitrile, vortex, and centrifuge.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or an appropriate solvent mixture.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Acyl-CoA Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for acyl-CoAs.

    • Scan Type: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.[7]

    • MRM Transitions: For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often monitored.[11][13] The precursor ion would be [M+H]⁺ for this compound.

Quantitative Data Summary

The following table summarizes recovery data for different sample preparation methods for short-chain acyl-CoAs, which can serve as a starting point for optimizing the extraction of this compound.

AnalyteRecovery with 10% TCARecovery with 2.5% SSA
Pantothenate0%>100%
dephospho-CoA0%>99%
CoA1%74%
Malonyl CoA26%74%
Acetyl CoA36%59%
Propionyl CoA62%80%
Isovaleryl CoA58%59%
(Data adapted from a study on short-chain acyl-CoAs and may not be directly representative for this compound, but indicates the potential for improved recovery with SSA)[5][6]

Visualizations

Matrix_Effect_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solutions cluster_3 Validation start Inconsistent or Low Signal for This compound check_matrix_effect Assess Matrix Effect (Post-Extraction Addition) start->check_matrix_effect check_sample_prep Review Sample Preparation Method start->check_sample_prep check_lc_ms Evaluate LC-MS/MS Parameters start->check_lc_ms optimize_prep Optimize Sample Prep (e.g., SPE, LLE) check_matrix_effect->optimize_prep Suppression Detected check_sample_prep->optimize_prep optimize_lc Modify LC Method (Gradient, Column) check_lc_ms->optimize_lc optimize_ms Optimize MS Parameters (Infusion) check_lc_ms->optimize_ms use_is Use Stable Isotope-Labeled Internal Standard optimize_prep->use_is optimize_lc->use_is end Accurate & Reproducible Quantification use_is->end optimize_ms->use_is

Caption: A workflow for troubleshooting matrix effects in the analysis of this compound.

Ion_Suppression_Mechanism cluster_source Electrospray Ion Source cluster_explanation Mechanism of Ion Suppression droplet Charged Droplet (Analyte + Matrix) gas_phase_analyte Gas-Phase Analyte Ions [M+H]+ droplet->gas_phase_analyte Solvent Evaporation (Desired) gas_phase_matrix Gas-Phase Matrix Ions droplet->gas_phase_matrix Solvent Evaporation (Competition) ms_inlet Mass Spectrometer Inlet gas_phase_analyte->ms_inlet Detection gas_phase_matrix->ms_inlet Competition for Ionization & Entry exp1 1. Analyte and matrix components co-elute from the LC column and enter the ESI source. exp2 2. In the charged droplet, they compete for the limited surface area and for charge during desolvation. exp3 3. High concentrations of matrix components can reduce the efficiency of analyte ionization and its transfer into the gas phase. exp4 4. This results in a suppressed signal for the analyte of interest.

Caption: The mechanism of ion suppression in electrospray ionization mass spectrometry.

References

Technical Support Center: Extraction of 10-Hydroxyheptadecanoyl-CoA from Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 10-hydroxyheptadecanoyl-CoA from liver tissue.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield/Recovery Incomplete cell lysis and homogenization: Liver tissue is fibrous and requires thorough disruption to release intracellular contents.- Ensure the tissue is snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. - Use a mechanical homogenizer (e.g., rotor-stator or bead beater) with an appropriate ice-cold homogenization buffer. - Perform homogenization in multiple short bursts on ice to prevent sample heating and enzymatic degradation.
Degradation of this compound: Acyl-CoA esters are susceptible to enzymatic and chemical hydrolysis.- Work quickly and keep samples on ice at all times. - Use freshly prepared, ice-cold buffers and solvents. - Consider adding protease and phosphatase inhibitors to the homogenization buffer. - Maintain a slightly acidic pH (around 4.5-5.5) during extraction, as acyl-CoAs are more stable at this pH.[1]
Inefficient extraction from the homogenate: The choice of extraction solvent and method is critical for recovery.- A two-step extraction using a polar organic solvent (e.g., acetonitrile (B52724) or methanol) followed by a solid-phase extraction (SPE) is often effective for long-chain acyl-CoAs.[1] - For liquid-liquid extraction, a modified Bligh-Dyer method can be used to partition the acyl-CoAs into the methanolic aqueous phase.
Poor retention on SPE column: The SPE column chemistry and conditioning may not be optimal.- Use a C18 reversed-phase SPE column for hydrophobic retention of long-chain acyl-CoAs. - Ensure proper column conditioning with methanol (B129727) followed by equilibration with an appropriate aqueous buffer.
Poor Chromatographic Resolution Co-elution with other lipids or contaminants: The complexity of the liver tissue matrix can lead to overlapping peaks during HPLC analysis.- Optimize the HPLC gradient to improve the separation of acyl-CoA species. A shallow gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate) is often effective.[1][2] - Employ a high-resolution mass spectrometer for more specific detection and quantification.
Inappropriate column chemistry: The HPLC column may not be suitable for separating hydroxylated long-chain acyl-CoAs.- A C18 column is a good starting point. Consider testing columns with different pore sizes or end-capping to improve resolution.
Signal Suppression in Mass Spectrometry Matrix effects: Co-eluting compounds from the liver extract can interfere with the ionization of this compound.- Incorporate a thorough sample cleanup step, such as SPE, to remove interfering substances. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Suboptimal ionization parameters: The mass spectrometer source conditions may not be optimized for this specific molecule.- Optimize source parameters such as spray voltage, gas flow rates, and temperature to maximize the signal for this compound.
Irreproducible Results Variability in tissue sampling and handling: Differences in tissue collection, storage, and processing can introduce variability.- Standardize the protocol for tissue collection, snap-freezing, and storage. - Use a consistent amount of starting tissue for each extraction.
Inconsistent reagent quality: The purity and age of solvents and reagents can affect extraction efficiency and introduce contaminants.- Use high-purity, HPLC-grade solvents and freshly prepared buffers.
Instrument variability: Fluctuations in HPLC or mass spectrometer performance can lead to inconsistent results.- Perform regular calibration and maintenance of the analytical instruments. - Run quality control samples with each batch of extractions to monitor instrument performance.

Frequently Asked Questions (FAQs)

Q1: What is the best method for homogenizing liver tissue for this compound extraction?

A1: Mechanical homogenization is recommended for liver tissue. A rotor-stator homogenizer or a bead beater with stainless steel or ceramic beads is effective. It is crucial to perform the homogenization on ice in an ice-cold buffer to prevent degradation of the target molecule.

Q2: Which type of extraction method is preferred for this compound, liquid-liquid or solid-phase extraction?

A2: A combination of both is often optimal. An initial extraction of the tissue homogenate with a polar organic solvent like acetonitrile or a methanol/chloroform mixture helps to precipitate proteins and extract a broad range of metabolites.[3] This is followed by solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the long-chain acyl-CoAs, including this compound, while removing more polar and non-polar contaminants.[1]

Q3: What is a suitable internal standard for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[3] It is important to validate the chosen internal standard to ensure it behaves similarly to the analyte during extraction and analysis.

Q4: How can I prevent the degradation of this compound during the extraction process?

A4: To minimize degradation, it is essential to work quickly and maintain cold conditions (0-4°C) throughout the procedure. Use of ice-cold, freshly prepared solvents and buffers is critical. Maintaining a slightly acidic pH (around 4.5-5.5) can also help to stabilize the acyl-CoA thioester bond.[1] The addition of protease and phosphatase inhibitors to the homogenization buffer is also recommended.

Q5: What analytical technique is best for the detection and quantification of this compound?

A5: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[3] This technique offers high sensitivity and specificity, allowing for accurate quantification even at low concentrations in a complex matrix like liver tissue.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Liver Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction.[1]

Materials:

  • Liver tissue (~50-100 mg)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Extraction Solvent 1: Isopropanol (B130326)

  • Extraction Solvent 2: Acetonitrile

  • SPE Column: C18, 100 mg

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Buffer: 100 mM KH2PO4, pH 4.9

  • SPE Wash Solvent: Water

  • SPE Elution Solvent: 80% Acetonitrile in water

  • Internal Standard (e.g., C17:0-CoA)

Procedure:

  • Weigh 50-100 mg of frozen liver tissue and place it in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold Homogenization Buffer and the internal standard.

  • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

  • Add 1 mL of isopropanol and vortex thoroughly.

  • Add 2 mL of acetonitrile, vortex again, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE column by passing 2 mL of methanol followed by 2 mL of Equilibration Buffer.

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column with 2 mL of water.

  • Elute the this compound with 1 mL of Elution Solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

Visualizations

Experimental Workflow

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Liver Tissue (50-100mg) homogenization Homogenization (KH2PO4 Buffer, on ice) tissue->homogenization add_solvents Add Isopropanol & Acetonitrile homogenization->add_solvents centrifugation Centrifugation (10,000 x g, 4°C) add_solvents->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_load Load onto C18 SPE Column supernatant->spe_load spe_wash Wash with Water spe_load->spe_wash spe_elute Elute with 80% Acetonitrile spe_wash->spe_elute dry_down Evaporate to Dryness spe_elute->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound extraction.

Metabolic Pathway: Peroxisomal Beta-Oxidation

Hydroxylated fatty acids can be substrates for peroxisomal beta-oxidation. This pathway is crucial for the breakdown of fatty acids that are not efficiently metabolized in the mitochondria.

peroxisomal_beta_oxidation fatty_acid This compound acyl_coa_oxidase Acyl-CoA Oxidase fatty_acid->acyl_coa_oxidase FAD -> FADH2 H2O2 produced enoyl_coa 2,3-Enoyl-CoA acyl_coa_oxidase->enoyl_coa bifunctional_enzyme Bifunctional Enzyme (Hydratase/Dehydrogenase) enoyl_coa->bifunctional_enzyme H2O hydroxyacyl_coa 3-Ketoacyl-CoA bifunctional_enzyme->hydroxyacyl_coa thiolase Thiolase hydroxyacyl_coa->thiolase CoA-SH shortened_acyl_coa Shortened Acyl-CoA thiolase->shortened_acyl_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa

Caption: Peroxisomal beta-oxidation of a hydroxylated fatty acid.

References

Technical Support Center: Quantification of Low-Abundance Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of low-abundance hydroxy acyl-CoAs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.

IssuePotential Cause(s)Recommended Solution(s)
Issue 1: Low or No Analyte Signal Inefficient Extraction: Hydroxy acyl-CoAs are present at low concentrations and require efficient extraction methods.[1] Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] Poor Ionization in Mass Spectrometer: The inherent chemical properties of hydroxy acyl-CoAs can lead to poor ionization efficiency.Optimize Extraction: Use a mixed organic-aqueous solvent system, such as acetonitrile/methanol (B129727)/water (2:2:1, v/v/v), for broader acyl-CoA species recovery.[3] Consider solid-phase extraction (SPE) for sample cleanup and enrichment.[4][5] Prevent Degradation: Process samples quickly on ice and store them at -80°C as a dry pellet.[2] Reconstitute samples in a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) or methanol to improve stability.[2][6] Enhance Ionization: Use positive electrospray ionization (ESI+) mode for mass spectrometry.[4] Derivatization of the carboxyl group can improve ionization efficiency.[7][8]
Issue 2: Poor Chromatographic Peak Shape and Resolution Co-elution with Interfering Species: Biological matrices are complex, leading to potential co-elution of compounds with similar properties, which can cause ion suppression.[2] Peak Tailing: Long-chain acyl-CoAs are prone to peak tailing under standard reversed-phase liquid chromatography (RPLC) conditions.[3][9]Improve Separation: Utilize a C18 reversed-phase column for the separation of short- to long-chain acyl-CoAs.[2][4] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can enhance peak shape and resolution.[2] For a broader range of acyl-CoAs, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative.[10]
Issue 3: Inaccurate or Imprecise Quantification Matrix Effects: Components of the biological matrix can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[2] Lack of a Suitable Internal Standard: Variability in sample preparation and analysis can lead to imprecise results without a proper internal standard.[2] Non-Linearity of Calibration Curves: This can lead to inaccurate quantification, especially at the lower and upper ends of the concentration range.[2]Mitigate Matrix Effects: Construct calibration curves using a matrix that closely matches the study samples.[2] A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[5] Select an Appropriate Internal Standard: Use a stable isotope-labeled version of the analyte or a close structural analog that is not present in the sample.[5] An odd-chain acyl-CoA can also be a suitable internal standard.[2] Ensure Linearity: Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying low-abundance hydroxy acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific technique for the quantification of acyl-CoAs.[4] This method offers high specificity through techniques like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each hydroxy acyl-CoA species.[2][5]

Q2: How can I minimize the degradation of my hydroxy acyl-CoA samples?

A2: To minimize degradation, it is crucial to handle samples at low temperatures (on ice) and process them quickly.[2] For long-term storage, samples should be kept at -80°C as a dry pellet.[2] When reconstituting for analysis, using methanol or a buffered solution such as 50 mM ammonium acetate at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[2][6]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][3] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[2][5] Another common fragment ion observed is at m/z 428, which results from the cleavage between the 5' diphosphates.[2]

Q4: Is derivatization necessary for the analysis of hydroxy acyl-CoAs?

A4: While not always mandatory, derivatization can significantly improve the analytical performance for hydroxy acyl-CoAs. Derivatizing the carboxyl group can enhance ionization efficiency and chromatographic separation, leading to increased sensitivity and better peak shapes.[7][8] Common derivatization strategies aim to introduce a readily ionizable group.[11][12]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[4]120 pmol (with derivatization)[4]~50 fmol[4]
Limit of Quantification (LOQ) 5-50 fmol[4]1.3 nmol (LC/MS-based)[4]~100 fmol[4]
Linearity (R²) >0.99[4]>0.99[4]Variable[4]
Precision (RSD%) < 5%[4]< 15%[4]< 20%[4]
Specificity High[4]Moderate[4]High[4]
Throughput High[4]Moderate[4]Low to Moderate[4]

Table 2: Abundance of Various Acyl-CoA Species in Different Human Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA 10.644[6]--
Propionyl-CoA 3.532[6]--
Butyryl-CoA 1.013[6]--
Valeryl-CoA 1.118[6]--
Crotonoyl-CoA 0.032[6]--
HMG-CoA 0.971[6]--
Succinyl-CoA 25.467[6]--
Glutaryl-CoA 0.647[6]--
C14:0-CoA -~2.5[6]~1.5[6]
C16:0-CoA -~12[6]~4[6]
C18:0-CoA -~4[6]~1.5[6]
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[6]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells[6]
  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add ice-cold methanol containing an appropriate internal standard.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol with the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the lysate vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the protein.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or 50% methanol in 50 mM ammonium acetate, pH 7).

Protocol 2: LC-MS/MS Analysis of Hydroxy Acyl-CoAs[4]
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 507 Da.

    • Collision Energy: Optimized for each specific analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_harvest Cell Harvesting extraction Metabolite Extraction cell_harvest->extraction cleanup Sample Cleanup (SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for hydroxy acyl-CoA quantification.

signaling_pathway fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA acyl_coa_synthetase->fatty_acyl_coa beta_oxidation Beta-Oxidation fatty_acyl_coa->beta_oxidation hydroxy_acyl_coa Hydroxy Acyl-CoA beta_oxidation->hydroxy_acyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa hydroxy_acyl_coa->beta_oxidation tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Simplified fatty acid beta-oxidation pathway.

References

selecting an appropriate internal standard for 10-hydroxyheptadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-hydroxyheptadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in selecting an internal standard for this compound analysis?

A1: The most critical step is to choose an internal standard that is not naturally present in the biological samples being analyzed but behaves chemically and physically as similarly as possible to this compound. This ensures that the internal standard experiences similar extraction recovery, ionization efficiency, and potential matrix effects as the analyte of interest.

Q2: What are the main types of internal standards suitable for the LC-MS/MS analysis of this compound?

A2: There are two main types of suitable internal standards:

  • Odd-Chain Acyl-CoAs: Non-naturally occurring odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are a common choice. Their physicochemical properties are similar to even-chain acyl-CoAs, but their distinct mass allows for easy differentiation in mass spectrometry.

  • Stable Isotope-Labeled (SIL) Analogs: These are considered the "gold standard." A SIL analog of a long-chain acyl-CoA, such as ¹³C-labeled palmitoyl-CoA or a custom-synthesized ¹³C-labeled this compound, will have nearly identical extraction and chromatographic behavior to the analyte. This provides the most accurate correction for sample loss and matrix effects.

Q3: Where can I source a suitable internal standard?

A3: Odd-chain acyl-CoAs like heptadecanoyl-CoA are available from various chemical suppliers. Stable isotope-labeled standards can be purchased from specialized companies that offer a range of labeled lipids and metabolic intermediates. For a highly specific analyte like this compound, custom synthesis of a SIL internal standard may be necessary.

Internal Standard Selection Guide

The ideal internal standard for quantitative analysis should be added to the sample at the very beginning of the sample preparation process. This allows it to account for variability in all subsequent steps, including extraction, derivatization (if any), and LC-MS/MS analysis.

Key Considerations for Internal Standard Selection:
  • Structural Similarity: The internal standard should closely resemble this compound in terms of chain length, polarity, and functional groups to ensure similar behavior during sample processing and analysis. The presence of the hydroxyl group in the analyte makes a hydroxylated analog an even better choice if available.

  • Mass Difference: The internal standard must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer.

  • Purity: The internal standard should be of high purity to ensure accurate quantification.

  • Stability: It must be stable throughout the entire analytical procedure.

  • Commercial Availability: Practicality often dictates the choice of a commercially available standard.

Comparison of Potential Internal Standards
ParameterHeptadecanoyl-CoA (C17:0-CoA)¹³C-Labeled Palmitoyl-CoA (¹³C₁₆-C16:0-CoA)
Type Odd-Chain Acyl-CoAStable Isotope-Labeled Acyl-CoA
Molecular Weight ~1020.0 g/mol [1]~1036.1 g/mol (for ¹³C₁₆)
Structural Similarity to Analyte Good (long-chain acyl-CoA)Very Good (long-chain acyl-CoA)
Behavioral Similarity HighExcellent (co-eluting)
Correction for Matrix Effects GoodExcellent
Commercial Availability Readily availableAvailable from specialty suppliers
Cost ModerateHigh

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte and/or Internal Standard Signal 1. Inefficient extraction. 2. Degradation of acyl-CoAs. 3. Poor ionization. 4. Ion suppression from matrix components.1. Optimize the solid-phase extraction (SPE) protocol; ensure proper conditioning and elution. 2. Keep samples on ice or at 4°C during preparation and store extracts at -80°C. Avoid repeated freeze-thaw cycles. 3. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 4. Improve sample cleanup with a more rigorous SPE method. Dilute the sample if sensitivity allows. Modify the chromatographic gradient to separate the analyte from interfering compounds.
Poor Peak Shape (Tailing or Broadening) 1. Column degradation or contamination. 2. Inappropriate mobile phase composition or pH. 3. Analyte interaction with metal surfaces in the LC system.1. Wash the column with a strong solvent or replace it. 2. For long-chain acyl-CoAs, a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape on a C18 column. 3. Use a metal-free or PEEK-lined column and tubing to minimize analyte adsorption.
High Variability in Results 1. Inconsistent sample preparation. 2. Instability of the analyte or internal standard in the autosampler. 3. Fluctuation in MS detector response.1. Ensure precise and consistent execution of the extraction protocol. Use an automated liquid handler if available. 2. Keep the autosampler temperature low (e.g., 4°C). Analyze samples in a timely manner after preparation. 3. Ensure the mass spectrometer is properly calibrated and stabilized. Use a stable isotope-labeled internal standard for the best correction of signal fluctuations.
Internal Standard Signal is Present, but Analyte Signal is Absent 1. Analyte concentration is below the limit of detection (LOD). 2. Analyte has completely degraded.1. Concentrate the sample or use a more sensitive instrument. 2. Review sample handling and storage procedures to minimize degradation.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological matrices.

Materials:

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold methanol containing the internal standard.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold methanol with the internal standard.

  • Homogenization:

    • Homogenize the cell suspension using a probe sonicator on ice.

  • Extraction:

    • Add 2 mL of acetonitrile to the homogenate, vortex thoroughly, and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 50% methanol in water to remove polar impurities.

    • Elution: Elute the acyl-CoAs with 2 mL of isopropanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Recommended LC-MS/MS Parameters
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

    • Characteristic Transition: Monitor the neutral loss of 507 Da, which corresponds to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety of the CoA molecule.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell Harvesting & Lysis (with Internal Standard) homogenization Homogenization start->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentration Evaporation & Reconstitution spe->concentration lcms LC-MS/MS Analysis concentration->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for the analysis of this compound.

fatty_acid_beta_oxidation cluster_pathway Fatty Acid Beta-Oxidation fatty_acyl_coa Fatty Acyl-CoA (e.g., this compound) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Shorter Acyl-CoA ketoacyl_coa->shorter_acyl_coa Thiolase TCA Cycle TCA Cycle acetyl_coa->TCA Cycle

Caption: Simplified diagram of the fatty acid beta-oxidation pathway.

References

Validation & Comparative

Validation of 10-Hydroxyheptadecanoyl-CoA as a Substrate for a Specific Enzyme: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and biochemical databases did not yield specific information on the validation of 10-hydroxyheptadecanoyl-CoA as a substrate for any particular enzyme. While this molecule is identified as a coenzyme A derivative and is available as a biochemical reagent, dedicated studies detailing its enzymatic interactions, including kinetic data and specific metabolic pathways, are not present in the accessed resources.

The general metabolism of fatty acids involves a class of enzymes that could potentially interact with this compound. Fatty acid beta-oxidation is a key process for energy production, where hydroxyacyl-CoA intermediates are common. However, the current body of research focuses on more common, even-chained fatty acids, and specific data for a 17-carbon chain with a hydroxyl group at the 10th position is not available.

Without a designated enzyme, a comparison of its performance with other alternatives, including the presentation of quantitative data and detailed experimental protocols, cannot be constructed. Similarly, the creation of signaling pathway or experimental workflow diagrams is not feasible without foundational information on the enzymatic processing of this compound.

Further research would be required to identify and characterize any enzyme that may utilize this compound as a substrate. Such studies would involve screening various cell lysates or purified enzymes for activity with this molecule, followed by detailed kinetic analysis to determine parameters like Km and Vmax.

Therefore, at present, a comparison guide for the validation of this compound as a substrate for a specific enzyme cannot be provided due to the absence of primary research data on this topic.

cross-validation of different analytical platforms for 10-hydroxyheptadecanoyl-CoA measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical platforms for the quantitative measurement of 10-hydroxyheptadecanoyl-CoA, a long-chain acyl-coenzyme A molecule. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, drug development, and clinical applications. This document outlines the performance of various techniques, supported by experimental data generalized from the analysis of similar acyl-CoA species, and provides detailed experimental protocols.

Data Presentation: Comparison of Analytical Platforms

The quantitative performance of three distinct analytical platforms for the measurement of acyl-CoAs is summarized in the table below. While direct comparative studies on this compound are not extensively available, this data, extrapolated from the analysis of other long-chain acyl-CoAs, provides a reliable estimate of expected performance.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionEnzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 1-10 fmol~120 pmol (with derivatization)[1]Estimated 1-10 pmol
Limit of Quantification (LOQ) 5-50 fmol~1.3 nmol[1]Estimated 5-50 pmol
Linearity (R²) >0.99[1]>0.99Variable
Precision (%RSD) < 5%[1]< 15%< 20%
Specificity High (based on mass-to-charge ratio and fragmentation pattern)Moderate (risk of co-elution with structurally similar compounds)High (dependent on antibody specificity)
Throughput HighModerateHigh
Sample Volume Low (µL range)Moderate (µL to mL range)Low (µL range)
Instrumentation Cost HighModerateLow
Expertise Required HighModerateLow

Experimental Protocols

Detailed methodologies for the key analytical platforms are provided below. These protocols are based on established methods for acyl-CoA analysis and can be adapted for the specific measurement of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity[2].

a. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., C17-CoA) must be determined.

  • Collision Energy: Optimized for the specific analyte to achieve optimal fragmentation.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method requires derivatization of the thiol group of coenzyme A to introduce a fluorescent tag.

a. Sample Preparation and Derivatization

  • Extract acyl-CoAs from the sample using a suitable method (e.g., protein precipitation with perchloric acid).

  • Neutralize the extract.

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., monobromobimane) to derivatize the Coenzyme A moiety.

b. HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen fluorescent label.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a hypothetical competitive ELISA for the quantification of this compound. The development of a specific antibody is a prerequisite for this method.

a. Assay Principle A known amount of this compound is pre-coated onto a microplate. The sample containing an unknown amount of this compound is mixed with a specific primary antibody and added to the well. The free this compound in the sample competes with the coated analyte for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric signal. The signal intensity is inversely proportional to the concentration of this compound in the sample.

b. Procedure

  • Add standards and samples to microplate wells coated with this compound.

  • Add a fixed amount of primary antibody specific for this compound to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound antibodies and sample components.

  • Add an enzyme-linked secondary antibody that binds to the primary antibody.

  • Incubate and wash the plate.

  • Add the enzyme substrate and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of this compound in the samples based on a standard curve.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates a plausible biosynthetic pathway for this compound, starting from the precursor heptadecanoic acid. This pathway is based on known fatty acid metabolism pathways.

cluster_0 Mitochondrion / Cytosol Heptadecanoic_acid Heptadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) Heptadecanoic_acid->Acyl_CoA_Synthetase ATP, CoA Heptadecanoyl_CoA Heptadecanoyl-CoA Acyl_CoA_Synthetase->Heptadecanoyl_CoA AMP, PPi Hydroxylase Fatty Acyl-CoA Hydroxylase Heptadecanoyl_CoA->Hydroxylase O2, NADPH Hydroxy_Heptadecanoyl_CoA This compound Hydroxylase->Hydroxy_Heptadecanoyl_CoA NADP+, H2O Beta_Oxidation ß-Oxidation Hydroxy_Heptadecanoyl_CoA->Beta_Oxidation Metabolic_Fates Downstream Metabolic Fates Beta_Oxidation->Metabolic_Fates

Caption: Proposed biosynthesis of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound using LC-MS/MS.

cluster_workflow LC-MS/MS Analytical Workflow Sample Biological Sample (e.g., Tissue, Cells) Extraction Solid-Phase Extraction (SPE) Sample->Extraction LC Liquid Chromatography (LC Separation) Extraction->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for LC-MS/MS analysis.

References

comparative analysis of 10-hydroxyheptadecanoyl-CoA levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 10-Hydroxyheptadecanoyl-CoA Levels: A Review of Current Research

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on this compound levels in healthy versus diseased states. While research into the broader family of acyl-Coenzyme A (acyl-CoA) molecules has established their critical roles in cellular metabolism and disease, specific quantitative data for this compound remains elusive.

Currently, there are no published studies that provide a direct comparison of this compound concentrations in tissues or biofluids from healthy individuals versus those with specific diseases. The scientific community has extensively studied other acyl-CoAs, such as acetyl-CoA, and their involvement in pathologies like cancer and neurodegenerative diseases.[1][2][3][4] However, this compound, a hydroxylated derivative of a 17-carbon fatty acid, has not been the specific focus of such comparative analyses.

While direct comparative data is unavailable, the tools and methodologies to conduct such research are well-established. Advanced analytical techniques, particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have been developed for the sensitive and quantitative analysis of a wide range of acyl-CoA species in biological samples.[5][6] These methods are capable of detecting and quantifying various acyl-CoAs, from short-chain to very long-chain, and could be applied to measure this compound.

General Role of Acyl-CoAs in Health and Disease

Coenzyme A (CoA) and its acyl derivatives are central to numerous metabolic pathways.[7] They are integral to the synthesis and degradation of fatty acids, the Krebs cycle, and the biosynthesis of cholesterol and other vital compounds.[7] Dysregulation of acyl-CoA metabolism is a known factor in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative conditions.[7][8][9] For instance, alterations in acetyl-CoA levels have been linked to changes in gene expression through histone acetylation, impacting cancer cell proliferation.[1][3][4] In neurodegenerative diseases, impaired CoA biosynthesis and metabolism have been identified as contributing factors.[2][10][11]

Future Research Directions

The lack of data on this compound levels in different health states presents a clear gap in the current understanding of lipid metabolism and its role in disease. Future research in this area would be highly valuable. A potential experimental workflow to investigate this topic is outlined below.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Analysis & Interpretation P Patient Cohorts (Healthy vs. Diseased) B Biological Sample Collection (e.g., Plasma, Tissue Biopsy) P->B E Extraction of Acyl-CoAs B->E LCMS UHPLC-MS/MS Analysis E->LCMS D Data Processing & Quantification of This compound LCMS->D QC Quality Control (Internal Standards) QC->LCMS S Statistical Analysis (Comparison of Levels) D->S I Biological Interpretation & Pathway Analysis S->I

Caption: Proposed workflow for comparative analysis.

Experimental Protocols

Although no specific studies on this compound in disease are available, a general methodology for the quantification of acyl-CoAs can be adapted from existing literature.

Sample Preparation and Extraction

A common procedure for extracting acyl-CoAs from biological samples involves the following steps:

  • Tissue Homogenization: Tissues are typically flash-frozen in liquid nitrogen and then homogenized in an acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and preserve the acyl-CoA species.[1]

  • Solid-Phase Extraction (SPE): The resulting supernatant, containing the acyl-CoAs, is then purified using a solid-phase extraction column to remove interfering substances.[1]

Quantitative Analysis by UHPLC-MS/MS

The purified extracts are analyzed by UHPLC-MS/MS. This technique separates the different acyl-CoA molecules based on their physicochemical properties, and the mass spectrometer allows for their specific detection and quantification.[5][6] The use of isotopically labeled internal standards is crucial for accurate quantification.

Conclusion

References

A Comparative Guide to the Metabolic Profiling of Odd-Chain Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the metabolic profiling of odd-chain hydroxy fatty acyl-CoAs. We delve into the primary techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis of their performance based on available experimental data. Detailed experimental protocols and visual workflows are provided to assist in methodology selection and implementation.

Introduction to Odd-Chain Hydroxy Fatty Acyl-CoAs

Odd-chain hydroxy fatty acyl-CoAs are critical intermediates in fatty acid metabolism. Their analysis provides valuable insights into cellular energy homeostasis and the pathophysiology of various metabolic diseases. The accurate quantification of these molecules is paramount for advancing our understanding of their biological roles and for the development of novel therapeutic interventions.

Metabolic Pathways of Odd-Chain Fatty Acids

The metabolism of odd-chain fatty acids primarily involves β-oxidation, which proceeds similarly to that of even-chain fatty acids until the final cycle. This process yields acetyl-CoA and a three-carbon propionyl-CoA molecule. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. Additionally, α-oxidation serves as an alternative pathway, particularly for 2-hydroxy fatty acids, leading to the production of odd-chain fatty acids.

cluster_beta_oxidation β-Oxidation Pathway cluster_alpha_oxidation α-Oxidation Pathway Odd-chain Fatty Acyl-CoA Odd-chain Fatty Acyl-CoA Sequential removal of 2C units Sequential removal of 2C units Odd-chain Fatty Acyl-CoA->Sequential removal of 2C units Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase Acetyl-CoA Acetyl-CoA Sequential removal of 2C units->Acetyl-CoA Propionyl-CoA Propionyl-CoA Sequential removal of 2C units->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle 2-Hydroxy Even-chain Fatty Acid 2-Hydroxy Even-chain Fatty Acid 2-Hydroxy Even-chain Acyl-CoA 2-Hydroxy Even-chain Acyl-CoA 2-Hydroxy Even-chain Fatty Acid->2-Hydroxy Even-chain Acyl-CoA Acyl-CoA Synthetase Odd-chain Fatty Aldehyde Odd-chain Fatty Aldehyde 2-Hydroxy Even-chain Acyl-CoA->Odd-chain Fatty Aldehyde 2-Hydroxyacyl-CoA Lyase Odd-chain Fatty Acid Odd-chain Fatty Acid Odd-chain Fatty Aldehyde->Odd-chain Fatty Acid Aldehyde Dehydrogenase

Figure 1: Metabolic pathways of odd-chain fatty acids.

Comparative Analysis of Analytical Methodologies

The two predominant techniques for the quantitative analysis of fatty acyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on several factors, including the specific analytes of interest, required sensitivity, sample matrix, and desired throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the direct analysis of acyl-CoAs without the need for derivatization. It offers high sensitivity and specificity, making it well-suited for the analysis of low-abundance species in complex biological matrices.

Advantages:

  • Direct Analysis: No derivatization required, simplifying sample preparation and reducing potential for analyte loss or alteration.

  • High Sensitivity and Specificity: Capable of detecting and quantifying very low concentrations of analytes.

  • Versatility: Applicable to a wide range of acyl-CoA species with varying chain lengths and modifications.

Disadvantages:

  • Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect quantification.

  • Chromatographic Challenges: The amphiphilic nature of acyl-CoAs can lead to poor peak shapes and retention time variability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for fatty acid analysis. However, for non-volatile compounds like hydroxy fatty acyl-CoAs, a derivatization step is necessary to increase their volatility and thermal stability. This typically involves the conversion of the fatty acids (after hydrolysis from the CoA moiety) to more volatile esters, such as fatty acid methyl esters (FAMEs), and silylation of the hydroxyl group.

Advantages:

  • High Resolution: Provides excellent separation of isomeric species.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.

Disadvantages:

  • Indirect Analysis: Requires hydrolysis and derivatization, which can be time-consuming and introduce variability.

  • Potential for Analyte Degradation: Thermal degradation of some analytes can occur in the GC inlet.

Quantitative Performance Comparison

The following tables summarize the performance metrics of LC-MS/MS and GC-MS for the analysis of related compounds, providing a basis for comparison. It is important to note that performance can vary depending on the specific instrument, methodology, and sample matrix.

Table 1: LC-MS/MS Performance for Acyl-CoA Analysis

Analyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy/Recovery (%)Citation
Short-Chain Acyl-CoAs>0.99nM to sub-nM range4.2 - 16.9 nM< 15%80 - 114%[1][2][3]
Acetyl-CoA & Malonyl-CoA>0.99-1.09 ng/mL< 15%-[4]

Table 2: GC-MS Performance for 3-Hydroxy Fatty Acid Analysis (as TMS derivatives)

Analyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy/Recovery (%)Citation
3-Hydroxy Fatty Acids>0.99-0.3 µmol/L3.3 - 13.3%-[5]
Steroids (for comparison)>0.990.1 - 2.6 µg/kg0.06 - 0.08 ng/mL< 15%66.3 - 82.8%[6]

Experimental Protocols

LC-MS/MS Workflow for Acyl-CoA Profiling

Tissue/Cell Homogenization Tissue/Cell Homogenization Protein Precipitation Protein Precipitation Tissue/Cell Homogenization->Protein Precipitation e.g., Acetonitrile (B52724) Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Reversed-Phase C18 Column Data Acquisition (MRM Mode) Data Acquisition (MRM Mode) LC-MS/MS Analysis->Data Acquisition (MRM Mode) Data Analysis Data Analysis Data Acquisition (MRM Mode)->Data Analysis

Figure 2: LC-MS/MS experimental workflow.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer on ice.

  • Precipitate proteins using a cold organic solvent such as acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

  • Inject the supernatant into an LC-MS/MS system equipped with a reversed-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Perform mass spectrometric analysis in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification. For acyl-CoAs, a common neutral loss of 507 Da can be monitored.

GC-MS Workflow for Hydroxy Fatty Acid Analysis

Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis e.g., NaOH Acidification Acidification Hydrolysis->Acidification e.g., HCl Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction e.g., Ethyl Acetate Derivatization Derivatization Liquid-Liquid Extraction->Derivatization Esterification (e.g., BF3-Methanol) Silylation (e.g., BSTFA) GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Acquisition (SIM/Scan Mode) Data Acquisition (SIM/Scan Mode) GC-MS Analysis->Data Acquisition (SIM/Scan Mode) Data Analysis Data Analysis Data Acquisition (SIM/Scan Mode)->Data Analysis

Figure 3: GC-MS experimental workflow.

1. Sample Preparation and Hydrolysis:

  • Hydrolyze the acyl-CoA sample using a strong base (e.g., NaOH) to release the free hydroxy fatty acids.

  • Acidify the sample with a strong acid (e.g., HCl).

  • Extract the free hydroxy fatty acids using a non-polar organic solvent (e.g., ethyl acetate).

2. Derivatization:

  • Esterification: Convert the carboxylic acid group to a methyl ester using a reagent such as boron trifluoride in methanol (B129727) (BF3-methanol).

  • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][7]

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Use a temperature gradient to separate the derivatized analytes.

  • Perform mass spectrometric analysis in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the metabolic profiling of odd-chain hydroxy fatty acyl-CoAs. LC-MS/MS offers the advantage of direct analysis with high sensitivity, making it ideal for targeted quantification of low-abundance species. GC-MS, while requiring a more involved sample preparation process including derivatization, provides excellent chromatographic resolution and is a robust method for broader fatty acid profiling. The choice of methodology should be guided by the specific research question, the available instrumentation, and the desired balance between throughput, sensitivity, and comprehensiveness of the analysis.

References

A Comparative Guide to Validating the Role of 10-Hydroxyheptadecanoyl-CoA in GPR84 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the potential role of 10-hydroxyheptadecanoyl-CoA as a signaling molecule, with a specific focus on the G protein-coupled receptor 84 (GPR84). Due to the current lack of direct scientific literature on the signaling functions of this compound, this document outlines a validation strategy by comparing its hypothetical properties with those of known GPR84 ligands. The experimental protocols detailed herein provide a robust methodology for researchers to explore this novel area.

Introduction

GPR84 is a G protein-coupled receptor primarily expressed in immune cells, such as macrophages and neutrophils, and is implicated in inflammatory processes. It is activated by medium-chain fatty acids (MCFAs), typically with carbon chain lengths of 9 to 14.[1] Activation of GPR84 is known to couple to pertussis toxin-sensitive Gi/o proteins, leading to downstream effects including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and modulation of inflammatory responses.[1] Notably, hydroxylation of these fatty acid ligands at the 2- or 3-position has been shown to enhance their potency at GPR84.

This compound is a 17-carbon hydroxylated fatty acid derivative. While its carbon chain is longer than that of typical GPR84 agonists, its hydroxyl modification suggests a potential for interaction with GPR84 that warrants investigation. This guide presents a direct comparison between established GPR84 ligands and the hypothetical signaling activity of this compound, along with detailed experimental workflows to validate this hypothesis.

Data Presentation: Comparative Analysis of GPR84 Ligands

The following table summarizes the characteristics of known GPR84 ligands and the postulated properties of this compound.

FeatureDecanoic Acid (C10)Lauric Acid (C12)3-Hydroxy-Lauric AcidThis compound (Hypothetical)
Carbon Chain Length 10121217
Hydroxylation NoneNoneC3-positionC10-position
Receptor GPR84GPR84GPR84GPR84 (Hypothesized)
G Protein Coupling Gi/oGi/oGi/oGi/o (To be determined)
Downstream Signaling ↓ cAMP, ↑ [Ca2+]i, ↑ Pro-inflammatory cytokines↓ cAMP, ↑ [Ca2+]i, ↑ Pro-inflammatory cytokinesEnhanced GPR84 activation↓ cAMP, ↑ [Ca2+]i, Modulation of cytokine secretion (To be determined)
Reported EC50 Micromolar rangeMicromolar rangePotentially lower micromolar rangeTo be determined

Signaling Pathway Visualization

The following diagram illustrates the established signaling pathway for a known medium-chain fatty acid agonist of GPR84.

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane GPR84 GPR84 G_protein Gi/o Protein GPR84->G_protein Activates MCFA Medium-Chain Fatty Acid (e.g., Decanoic Acid) MCFA->GPR84 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R on DAG DAG Ca2_cyto ↑ [Ca2+]i ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_ER->ER Cytokines Pro-inflammatory Cytokine Secretion Ca2_cyto->Cytokines Leads to

Caption: GPR84 signaling pathway activated by a medium-chain fatty acid.

Experimental Protocols

To validate the potential role of this compound in the GPR84 signaling pathway, a series of experiments are proposed.

  • Objective: To determine if this compound directly binds to the GPR84 receptor.

  • Methodology: Competition Radioligand Binding Assay

    • Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing human GPR84. Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a GPR84-specific radioligand (e.g., [³H]-labeled GPR84 agonist).

    • Competition: Add increasing concentrations of unlabeled this compound to the wells. A known GPR84 agonist will be used as a positive control.

    • Incubation and Separation: Incubate to allow binding to reach equilibrium. Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Calculate the inhibition constant (Ki) for this compound.

  • Objective: To assess whether binding of this compound to GPR84 leads to downstream signaling.

  • Methodology A: cAMP Accumulation Assay

    • Cell Culture: Plate GPR84-expressing cells in a 96-well plate.

    • Cell Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

    • Ligand Treatment: Add increasing concentrations of this compound or a known GPR84 agonist.

    • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the ligand concentration to determine the EC50 value.

  • Methodology B: Calcium Mobilization Assay

    • Cell Culture and Dye Loading: Plate GPR84-expressing cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Ligand Addition: Use a fluorescence plate reader with an injection system to add varying concentrations of this compound or a known GPR84 agonist to the wells.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

    • Data Analysis: Plot the peak fluorescence response against the ligand concentration to determine the EC50 value for calcium mobilization.

  • Objective: To determine the effect of this compound on a physiological response mediated by GPR84.

  • Methodology: Cytokine Secretion Assay in Macrophages

    • Cell Culture: Differentiate a human monocytic cell line (e.g., THP-1) into macrophages, which endogenously express GPR84.

    • Cell Stimulation: Prime the macrophages with a sub-optimal concentration of a pro-inflammatory stimulus like lipopolysaccharide (LPS).

    • Ligand Treatment: Treat the primed macrophages with increasing concentrations of this compound or a known GPR84 agonist.

    • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine (e.g., IL-12p40, TNF-α) in the supernatant using an ELISA kit.

    • Data Analysis: Plot the cytokine concentration against the ligand concentration to assess the effect of this compound on the inflammatory response.

Experimental Workflow Visualization

The following diagram outlines the proposed experimental workflow for validating this compound as a GPR84 ligand.

Experimental_Workflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Downstream Signaling cluster_step3 Step 3: Functional Response Binding_Assay Competition Radioligand Binding Assay Ki_Value Determine Ki value Binding_Assay->Ki_Value cAMP_Assay cAMP Accumulation Assay Ki_Value->cAMP_Assay Ca_Assay Calcium Mobilization Assay Ki_Value->Ca_Assay EC50_cAMP Determine EC50 for cAMP inhibition cAMP_Assay->EC50_cAMP EC50_Ca Determine EC50 for Ca2+ mobilization Ca_Assay->EC50_Ca Cytokine_Assay Cytokine Secretion Assay (in Macrophages) EC50_cAMP->Cytokine_Assay EC50_Ca->Cytokine_Assay Functional_Effect Assess effect on cytokine release Cytokine_Assay->Functional_Effect Conclusion Conclusion on the role of This compound in GPR84 signaling Functional_Effect->Conclusion Start Hypothesis: This compound is a GPR84 agonist Start->Binding_Assay

Caption: Experimental workflow for validating this compound.

This comprehensive guide provides the necessary framework and detailed methodologies for researchers to systematically investigate the potential role of this compound in GPR84 signaling. The presented comparative data and experimental protocols will facilitate a thorough and objective evaluation, contributing to the broader understanding of fatty acid signaling in health and disease.

References

comparing the effects of 10-hydroxyheptadecanoyl-CoA on gene expression with other acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of various acyl-Coenzyme A (acyl-CoA) molecules on gene expression. Due to the limited direct experimental data on 10-hydroxyheptadecanoyl-CoA, this document synthesizes information on a range of short-chain, medium-chain, and long-chain acyl-CoAs to provide a comparative context and a predictive framework for understanding its potential biological activity.

Introduction to Acyl-CoAs and Gene Regulation

Acyl-CoAs are central intermediates in cellular metabolism, involved in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids. Beyond their metabolic roles, acyl-CoAs, particularly long-chain acyl-CoAs (LCA-CoAs), have emerged as critical signaling molecules that directly and indirectly regulate gene transcription. They can modulate the activity of transcription factors, influencing a wide array of cellular processes. This guide explores these effects, with a comparative lens on different classes of acyl-CoAs.

Comparative Analysis of Gene Expression Changes

The following table summarizes the known and predicted effects of different acyl-CoAs on the expression of key target genes. The data is compiled from various studies and presented as fold changes where available. It is important to note that experimental conditions, cell types, and treatment concentrations can influence the magnitude of these changes.

Table 1: Comparison of Acyl-CoA Effects on Target Gene Expression

Acyl-CoA ClassExample Acyl-CoATarget GeneTranscription FactorOrganism/SystemFold Change (approx.)Reference/Note
Short-Chain Acetyl-CoA (C2)FAS (Fatty Acid Synthase)SREBP-1cHuman (HepG2)UpregulationIndirectly promotes histone acetylation, influencing broad gene expression.
Butyryl-CoA (C4)Primarily acts as a histone deacetylase (HDAC) inhibitor after conversion to butyrate, leading to widespread changes in gene expression. Direct effects as an acyl-CoA are less studied.
Medium-Chain Octanoyl-CoA (C8)MCAD (Medium-Chain Acyl-CoA Dehydrogenase)PPARαHumanWeak InductionMedium-chain fatty acids are weaker activators of PPARα compared to long-chain fatty acids.
Long-Chain (Saturated) Palmitoyl-CoA (C16:0)CPT1A (Carnitine Palmitoyltransferase 1A)PPARαMouse (Hepatocytes)~2.5-fold increaseSaturated LCAs are known PPARα agonists.[1]
APOA1 (Apolipoprotein A1)HNF-4αHuman (HepG2)ActivationSaturated LCA-CoAs can activate HNF-4α.[2]
fadA, fadB (Fatty acid oxidation complex)FadRE. coliDe-repression (Increase)Binding of LCA-CoAs to FadR relieves its repression of fad genes.[3][4][5]
Long-Chain (Unsaturated) Oleoyl-CoA (C18:1)SCD1 (Stearoyl-CoA Desaturase-1)SREBP-1cMouse (Liver)DownregulationUnsaturated fatty acids can suppress SREBP-1c processing.
CPT1APPARαMouse (Hepatocytes)~3.5-fold increaseUnsaturated LCAs are potent PPARα agonists.[6]
APOA1HNF-4αHuman (HepG2)InhibitionPolyunsaturated LCA-CoAs can inhibit HNF-4α activity.[2]
Hydroxylated (Predicted) This compound (C17-OH) CYP4A11 (Cytochrome P450 4A11)PPARαHuman (Predicted)Hypothetical Induction As a hydroxylated fatty acid derivative, it may be a substrate for and an inducer of omega-hydroxylation enzymes, which are often PPARα targets. Its C17 length places it between medium and long-chain acyl-CoAs, suggesting moderate PPARα and HNF-4α interaction.
HMGCS2 (3-Hydroxy-3-Methylglutaryl-CoA Synthase 2)PPARαHuman (Predicted)Hypothetical Induction Genes involved in ketogenesis are regulated by PPARα and could be influenced by the metabolism of this unusual fatty acyl-CoA.

Note: The effects of this compound are hypothetical and based on its structure in relation to known acyl-CoA functions. Direct experimental data is not currently available.

Key Signaling Pathways

Acyl-CoAs primarily exert their effects on gene expression by modulating the activity of nuclear receptors and transcription factors. The two major pathways in mammals involve Hepatocyte Nuclear Factor 4α (HNF-4α) and Peroxisome Proliferator-Activated Receptors (PPARs), while in bacteria like E. coli, the FadR repressor is a key regulator.

HNF-4α Signaling Pathway

HNF-4α is a central regulator of liver-specific gene expression, controlling genes involved in glucose, cholesterol, and fatty acid metabolism. Long-chain acyl-CoAs have been identified as potential endogenous ligands for HNF-4α. The binding of LCA-CoAs can either activate or inhibit HNF-4α's transcriptional activity depending on the chain length and degree of saturation of the acyl-CoA.[2][7][8]

HNF4a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acid Fatty Acid ACSL Acyl-CoA Synthetase Fatty Acid->ACSL Activation LC-Acyl-CoA Long-Chain Acyl-CoA ACSL->LC-Acyl-CoA HNF4a HNF-4α LC-Acyl-CoA->HNF4a Binds to Ligand Binding Domain LC-Acyl-CoA->HNF4a DNA Target Gene Promoter (e.g., APOA1) HNF4a->DNA Binds to Response Element Transcription Gene Expression DNA->Transcription

HNF-4α activation by long-chain acyl-CoAs.
PPARα Signaling Pathway

PPARα is a key regulator of lipid catabolism. It is activated by a variety of ligands, including long-chain fatty acids and their CoA esters. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating genes involved in fatty acid uptake, transport, and β-oxidation.[1][6][9]

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acid Fatty Acid LC-Acyl-CoA Long-Chain Acyl-CoA Fatty Acid->LC-Acyl-CoA Activation by ACSL PPARa PPARα LC-Acyl-CoA->PPARa Ligand Binding LC-Acyl-CoA->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (e.g., in CPT1A promoter) PPARa_RXR->PPRE Binds to DNA Transcription Gene Expression PPRE->Transcription Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, primary hepatocytes) Treatment 2. Treatment with Acyl-CoA (or precursor fatty acid) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->QC RT 5. Reverse Transcription (cDNA synthesis) QC->RT Gene_Expression_Analysis 6. Gene Expression Analysis RT->Gene_Expression_Analysis qPCR qPCR Gene_Expression_Analysis->qPCR RNA_Seq RNA-Sequencing Gene_Expression_Analysis->RNA_Seq Data_Analysis 7. Data Analysis (Fold change calculation, statistical analysis) qPCR->Data_Analysis RNA_Seq->Data_Analysis Interpretation 8. Biological Interpretation Data_Analysis->Interpretation

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 10-Hydroxyheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Engineering Controls

When handling 10-hydroxyheptadecanoyl-CoA, a comprehensive approach to safety is essential. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glassesConforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection Not generally required under normal useUse in a well-ventilated area. If dust formation is likely, a NIOSH-approved particulate respirator may be necessary.

Engineering Controls:

Control TypeSpecificationRationale
Ventilation Work in a well-ventilated laboratory or under a chemical fume hoodMinimizes inhalation exposure to any dust or aerosols.
Safety Equipment Easily accessible safety shower and eyewash stationFor immediate use in case of accidental exposure.

Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Minimize dust formation during handling.

  • Use designated tools and equipment for weighing and transferring the compound.

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.[1][2]

  • MedChemExpress recommends room temperature storage in the continental US, though this may vary elsewhere.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Waste Disposal Steps:

  • Segregation: Collect waste material in a designated, labeled container separate from other chemical waste streams.

  • Containerization: Use a sealed, leak-proof container for all waste containing this compound.

  • Labeling: Clearly label the waste container with the chemical name and any known hazards.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS of Similar Compounds b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh and Prepare Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate and Label Waste f->g h Store Waste for Pickup g->h

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.